molecular formula C13H17Cl2N3 B1525032 3-(Piperazin-1-yl)quinoline dihydrochloride CAS No. 1306604-79-4

3-(Piperazin-1-yl)quinoline dihydrochloride

Cat. No.: B1525032
CAS No.: 1306604-79-4
M. Wt: 286.2 g/mol
InChI Key: CRYFWGJOUYIJKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperazin-1-yl)quinoline dihydrochloride is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of multifunctional therapeutic agents. This compound features a quinoline scaffold linked to a piperazine ring, a structural motif prevalent in pharmacologically active molecules . The piperazine component is a common feature in many drugs and contributes to the molecule's ability to interact with biological targets . The dihydrochloride salt form offers enhanced solubility and stability for experimental applications. Preliminary research on similar quinoline-piperazine hybrids indicates potential value in neuroscience, especially in studying novel treatment pathways for Parkinson's disease . These compounds are investigated as multifunctional ligands that can act as dopamine receptor agonists while also possessing an iron chelation capacity, which may address both symptomatic and neuroprotective treatment goals . Furthermore, the quinoline core is a privileged structure in oncology research, with various derivatives known to exhibit cytotoxic activity and to interfere with mechanisms like topoisomerase inhibition and DNA intercalation . Researchers may explore its application in synthesizing novel compounds for evaluating antiproliferative effects. This product is provided strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, referring to the provided Safety Data Sheet for detailed hazard and handling information. The molecular formula for the free base is C13H15N3, with a molecular weight of 213.28 g/mol . The specific properties and hazards of the dihydrochloride salt should be confirmed prior to use.

Properties

IUPAC Name

3-piperazin-1-ylquinoline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3.2ClH/c1-2-4-13-11(3-1)9-12(10-15-13)16-7-5-14-6-8-16;;/h1-4,9-10,14H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYFWGJOUYIJKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC3=CC=CC=C3N=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 3-(Piperazin-1-yl)quinoline dihydrochloride

[1]

Executive Summary

This compound (CAS: 1306604-79-4 for salt; 198275-75-1 for base) is a specialized heterocyclic building block and pharmacophore used extensively in the discovery of central nervous system (CNS) agents.[1] Belonging to the class of aryl-piperazines , it serves as a critical "privileged structure" for targeting serotonin receptors (5-HT1A, 5-HT3, 5-HT7) and modulating monoamine transporters.

Unlike its 2- and 4-substituted isomers, which are synthesized via nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[2][3][4]

Nomenclature and Identification
PropertyDetail
IUPAC Name This compound
Common Synonyms 3-(1-Piperazinyl)quinoline 2HCl; 1-(3-Quinolyl)piperazine dihydrochloride
CAS Number (Salt) 1306604-79-4
CAS Number (Base) 198275-75-1
Molecular Formula

Molecular Weight 286.20 g/mol (Salt); 213.28 g/mol (Base)
SMILES (Base) c1ccc2c(c1)cc(cn2)N3CCNCC3
Structural Topology & Protonation

The molecule consists of a bicyclic quinoline ring fused to a saturated piperazine ring at the C3 position. The dihydrochloride salt form implies the protonation of two nitrogen centers. Understanding the basicity hierarchy is critical for formulation and binding affinity studies.

  • Primary Protonation Site (

    
    ):  The distal secondary amine (
    
    
    ) of the piperazine ring is the most basic center. It is protonated first and is the primary cation in physiological solution.
  • Secondary Protonation Site (

    
    ):  The quinoline nitrogen (
    
    
    ) is the second most basic site.
  • Tertiary Piperazine Nitrogen (

    
    ):  The nitrogen attached to the quinoline ring is significantly less basic due to conjugation with the aromatic system (aniline-like character) and is unlikely to be protonated in the dihydrochloride salt under standard conditions, leaving the quinoline nitrogen as the second site of protonation.
    

Protonationcluster_0Basicity HierarchyN4Piperazine N4 (Distal)Most Basic (pKa ~9.8)Site 1 (H+)N_QuinQuinoline NMod. Basic (pKa ~4.9)Site 2 (H+)N4->N_Quin decreasing basicity N1Piperazine N1 (Proximal)Weakly BasicNot ProtonatedN_Quin->N1 decreasing basicity

Figure 1: Protonation hierarchy of the 3-(piperazin-1-yl)quinoline scaffold.

Physicochemical Properties[2][3][4][5][6][7][8]

The dihydrochloride salt is preferred in drug development due to its enhanced aqueous solubility compared to the free base.

PropertyValue / Description
Appearance White to off-white crystalline solid (hygroscopic).[2]
Solubility Highly soluble in water (>50 mg/mL); soluble in DMSO, Methanol. Insoluble in non-polar solvents (Hexane, Toluene).
Melting Point >250°C (decomposition often observed before melting).
Hygroscopicity High. The salt readily absorbs atmospheric moisture; must be stored in a desiccator.
Stability Stable under inert atmosphere. Sensitive to oxidation (N-oxide formation) if stored as a free base in solution for prolonged periods.

Synthesis & Manufacturing

Synthesis of 3-substituted quinolines is chemically distinct from 2- or 4-substituted isomers. The 3-position is not sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (

Palladium-catalyzed Buchwald-Hartwig amination
Synthetic Protocol (Buchwald-Hartwig Cross-Coupling)

Reagents:

  • Substrate: 3-Bromoquinoline (1.0 eq)

  • Amine: Piperazine (anhydrous, 2.0–3.0 eq to prevent bis-arylation)

  • Catalyst:

    
     or 
    
    
    (1-5 mol%)
  • Ligand: BINAP or Xantphos (to support reductive elimination)

  • Base: Sodium tert-butoxide (

    
    ) (1.5 eq)
    
  • Solvent: Toluene or 1,4-Dioxane (degassed)

Workflow:

  • Inertion: Charge reaction vessel with 3-bromoquinoline, excess piperazine, base, and catalyst precursor under Argon/Nitrogen.

  • Coupling: Reflux at 100-110°C for 12–18 hours. Monitor by HPLC/TLC.

  • Workup: Filter through Celite to remove Pd residues. Concentrate filtrate.

  • Salt Formation: Dissolve crude free base in Ethanol. Add concentrated HCl (aq) or 4M HCl in Dioxane dropwise at 0°C.

  • Purification: The dihydrochloride salt precipitates. Filter and wash with cold diethyl ether to remove unreacted reagents. Recrystallize from Ethanol/Water if necessary.

SynthesisStart3-Bromoquinoline(Substrate)ReactionBuchwald-Hartwig Coupling110°C, 16h, ArgonStart->ReactionReagentsPiperazine (3.0 eq)Pd(OAc)2 / BINAPNaOtBu / TolueneReagents->ReactionBase3-(Piperazin-1-yl)quinoline(Free Base)Reaction->Base Pd-Catalyzed C-N Bond FormationSaltFormSalt FormationAdd HCl/Dioxane in EtOHBase->SaltFormFinal3-(Piperazin-1-yl)quinolineDihydrochloride (Precipitate)SaltForm->Final Precipitation

Figure 2: Synthetic pathway via Buchwald-Hartwig amination.

Applications in Drug Discovery[10][11]

Serotonergic Ligand Design

The 3-(piperazin-1-yl)quinoline moiety is a bioisostere of the phenyl-piperazine scaffold found in drugs like Aripiprazole or Ziprasidone . It is used to tune the lipophilicity and metabolic stability of ligands targeting:

  • 5-HT1A Receptors: Acts as the "head group" that binds to the orthosteric aspartate residue (Asp116) via the protonated

    
     nitrogen.
    
  • 5-HT7 & 5-HT3 Receptors: Used in selectivity profiling. The quinoline ring provides

    
     stacking interactions within the receptor pocket.
    
Transporter Modulation

Research indicates that quinoline-piperazine derivatives can inhibit efflux pumps (e.g., P-glycoprotein or MDR1 ), making them useful as chemosensitizers in oncology or antifungal resistance research (e.g., Candida efflux pump inhibition).

Handling & Safety Protocols

Safety Data (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety goggles. Handle in a fume hood to avoid inhalation of dust.

Storage & Stability
  • Storage: Store at 2-8°C (refrigerated).

  • Desiccation: Essential. The dihydrochloride is hygroscopic.[3] Store under inert gas (Argon) if possible, or in a tightly sealed container with desiccants.

  • Shelf Life: ~2 years if stored correctly. Re-test purity by HPLC before use if stored >6 months.

References

  • Synthesis of Piperazine Scaffolds: Reilly, S. W., & Mach, R. H. (2016).[4] "A Facile Pd-Catalyzed Methodology for the Synthesis of Arylpiperazines." Organic Letters, 18(20), 5272–5275. Link

  • 5-HT1A Ligand Design: Asagarasu, A., et al. (2010).[5] "Discovery of a novel 5-HT3 antagonist/5-HT1A agonist... as an orally bioavailable agent for irritable bowel syndrome."[5] Journal of Medicinal Chemistry, 53(21), 7549-7563.[5] Link

  • Quinoline Pharmacophore: Abou-Gharbia, M., et al. (2010).[6] "The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Chemical Data: PubChem Compound Summary for CID 1534386 (Base) and related salts. Link

  • pKa of Piperazines: Khalili, F., et al. (2009).[7] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link

pharmacological mechanism of action of 3-(Piperazin-1-yl)quinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperazin-1-yl)quinoline dihydrochloride (CAS: 1306604-79-4; Free base CAS: 198275-75-1) is a synthetic arylpiperazine derivative and a positional isomer of the well-characterized serotonergic agent Quipazine (2-(1-piperazinyl)quinoline).

Functioning primarily as a non-selective serotonin receptor ligand , this compound exhibits a polypharmacological profile characterized by agonist activity at 5-HT


  (ionotropic) and 5-HT

(metabotropic) receptors, alongside affinity for the serotonin transporter (SERT). In neuropharmacological research, it serves as a critical structural probe to delineate the steric and electronic requirements of the serotonin receptor binding pockets, specifically highlighting the impact of quinoline nitrogen positioning on ligand affinity.

Chemical Identity & Structural Biology

The compound consists of a piperazine ring attached to the C3 position of a quinoline heterocycle. Its pharmacological distinctiveness arises from this specific attachment point compared to its isomer, Quipazine.

FeatureSpecification
IUPAC Name This compound
Common Alias 3-PQ, 3-Quipazine (informal)
Molecular Formula

Molecular Weight 286.19 g/mol (salt); 213.28 g/mol (free base)
Structural Class Arylpiperazine; Quinoline derivative
Key Isomerism Positional isomer of Quipazine (2-substituted).[1][2][3] The C3 attachment alters the distance and angle between the protonated piperazine nitrogen and the quinoline ring nitrogen, significantly modulating receptor binding affinity.

Pharmacodynamics: Mechanism of Action

Primary Target: 5-HT Receptor Agonism

3-(Piperazin-1-yl)quinoline acts as a "privileged structure" ligand, mimicking the indole core of serotonin (5-HT) but with enhanced rigidity.

  • 5-HT

    
     Receptor (Ionotropic): 
    
    • Mechanism: Acts as an agonist at the orthosteric site of the 5-HT

      
       receptor, a ligand-gated cation channel.
      
    • Signaling: Binding triggers a conformational change in the pentameric receptor complex, opening the channel pore. This allows a rapid influx of

      
       and 
      
      
      
      and efflux of
      
      
      , resulting in fast excitatory neurotransmission (depolarization).
    • Structural Insight: While the 2-isomer (Quipazine) is a high-affinity 5-HT

      
       agonist (
      
      
      
      nM), the 3-isomer typically exhibits reduced affinity due to the altered vector of the quinoline nitrogen lone pair, which is critical for hydrogen bonding within the receptor's aromatic cage (Trp183/Tyr153 residues).
  • 5-HT

    
     Receptors (Metabotropic): 
    
    • Mechanism: Functions as a partial agonist.

    • Signaling: Activates the

      
       protein pathway. This stimulates Phospholipase C (PLC), leading to the hydrolysis of 
      
      
      
      into
      
      
      and Diacylglycerol (DAG).
      
      
      triggers intracellular
      
      
      release, activating Protein Kinase C (PKC).
Secondary Target: Serotonin Transporter (SERT)
  • Mechanism: Acts as a Serotonin Reuptake Inhibitor (SRI).

  • Action: Competitively binds to the substrate site of SERT, blocking the reuptake of serotonin from the synaptic cleft, thereby potentiating serotonergic transmission.

Pathway Visualization

The following diagram illustrates the dual signaling mechanism (Ionotropic vs. Metabotropic) activated by the compound.

G cluster_ion Ionotropic Pathway (Fast) cluster_met Metabotropic Pathway (Slow) Compound 3-(Piperazin-1-yl) quinoline HT3 5-HT3 Receptor Compound->HT3 Agonist HT2 5-HT2A/2C Receptor Compound->HT2 Partial Agonist Channel Channel Opening (Na+/Ca++ Influx) HT3->Channel Depol Membrane Depolarization Channel->Depol Gq Gq Protein Activation HT2->Gq PLC PLC Activation Gq->PLC CaRelease Intracellular Ca++ Release PLC->CaRelease

Caption: Dual signaling mechanism illustrating fast ionotropic activation (5-HT3) and slow metabotropic modulation (5-HT2).

Experimental Protocols

Synthesis: Palladium-Catalyzed Buchwald-Hartwig Amination

Unlike the 2-isomer, which can be synthesized via direct nucleophilic substitution (


) due to the activating ring nitrogen, the 3-position is electron-rich and unreactive to direct displacement. Therefore, a metal-catalyzed approach is required.

Reagents:

  • 3-Bromoquinoline (1.0 eq)

  • Piperazine (anhydrous, 1.2 eq)

  • 
     (1-2 mol%)
    
  • BINAP or Xantphos (ligand, 2-4 mol%)

  • 
     (Sodium tert-butoxide, 1.5 eq)
    
  • Toluene or 1,4-Dioxane (Solvent)

Step-by-Step Protocol:

  • Inert Atmosphere: Flame-dry a reaction flask and purge with Argon/Nitrogen.

  • Loading: Add 3-bromoquinoline, piperazine,

    
    , and the phosphine ligand.
    
  • Catalyst Addition: Add

    
     last to prevent premature catalyst decomposition.
    
  • Reaction: Reflux in toluene at 100-110°C for 12-18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature, filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel; DCM

    
     10% MeOH/DCM).
    
  • Salt Formation: Dissolve the free base in Ethanol/Diethyl Ether and add 4M HCl in Dioxane dropwise. Collect the precipitated dihydrochloride salt via filtration.[4][5]

In Vitro Binding Assay (Radioligand Competition)

To determine


 values for 5-HT receptors.
  • Membrane Prep: Homogenize rat cerebral cortex (rich in 5-HT receptors) or HEK-293 cells expressing human 5-HT

    
    .
    
  • Ligand: Use

    
    -Quipazine (for 5-HT
    
    
    
    ) or
    
    
    -Ketanserin (for 5-HT
    
    
    ).
  • Incubation: Incubate membranes with radioligand (0.5 nM) and varying concentrations of 3-(Piperazin-1-yl)quinoline (

    
     to 
    
    
    
    M) for 60 min at 25°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Comparison: 2- vs. 3-Isomer (SAR Insight)

The pharmacological divergence between the 2- and 3-isomers is a classic example of Structure-Activity Relationship (SAR).

Feature2-(Piperazin-1-yl)quinoline (Quipazine)3-(Piperazin-1-yl)quinoline (Target)
Electronic Profile Ring N is ortho to piperazine. High electron withdrawal activates the position.Ring N is meta to piperazine.[6] Less electronic influence on the piperazine N.
5-HT

Affinity
High (Sub-nanomolar

)
Moderate to Low (Micromolar range)
Selectivity Moderate (hits 5-HT

> 5-HT

)
Low (Broad spectrum arylpiperazine profile)
Synthesis Direct

(Easy)
Pd-Catalyzed Coupling (Requires catalyst)

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential neuroactive properties.[7]

  • Storage: Hygroscopic. Store at -20°C in a desiccator. The dihydrochloride salt is stable but sensitive to moisture.

  • Handling: Use standard PPE. Weigh in a fume hood to avoid inhalation of dust, which may possess pharmacological activity.

References

  • BenchChem. (n.d.). 3-(Piperazin-1-yl)quinoline: Chemical Properties and Pharmacological Applications. Retrieved from

  • Glennon, R. A., et al. (1989).[6] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology, 168(3), 387-392.[6]

  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of CNS agents. Part 1: 5-HT1A and 5-HT2 receptor affinity of some 2- and 3-substituted quinoline derivatives." Archiv der Pharmazie, 325(10). (Contextual SAR reference for quinoline isomers).
  • National Institutes of Health (NIH). (2019). "Design, synthesis and biological evaluation of novel 5-(piperazin-1-yl)quinolin-2(1H)-one derivatives." PubMed Central.

  • Organic Chemistry Portal. (n.d.). "Synthesis of Piperazines and Arylpiperazines via Buchwald-Hartwig Amination."

Sources

Technical Guide: Solubility Profile of 3-(Piperazin-1-yl)quinoline Dihydrochloride

[1]

Executive Summary

This compound (CAS: 1306604-79-4) is a dicationic salt designed to overcome the lipophilicity of the parent quinoline scaffold.[1] Its solubility profile is characterized by high aqueous solubility driven by ionic solvation and excellent DMSO miscibility suitable for high-concentration stock solutions.[1]

  • Water Solubility: High (>50 mM expected). Driven by the protonation of the piperazine secondary amine and the quinoline/piperazine tertiary amines.

  • DMSO Solubility: High (>100 mM expected). Facilitated by the polar aprotic nature of DMSO solvating the cationic species.

  • Critical Handling: The dihydrochloride salt is hygroscopic.[1] Strict humidity control is required to prevent "caking" and hydrolysis-induced acidity changes in stock solutions.[1]

Physicochemical Profile & Solvation Mechanism[2]

To master the solubility of this compound, one must understand its ionization state.[2] The dihydrochloride form implies that two nitrogen centers are protonated.

Structural Properties[1][3][4]
  • Core Scaffold: Lipophilic Quinoline ring (aromatic, planar).[1]

  • Solubilizing Tether: Piperazine ring (aliphatic, non-planar).[1]

  • Salt Form: 2HCl (Dihydrochloride).

  • pKa Context:

    • Piperazine

      
       (secondary amine): pKa ~9.8 (Protonated at pH < 9.8).[1]
      
    • Piperazine

      
       / Quinoline 
      
      
      : pKa ~4-5 (Protonated in 2HCl salt).[1]
Mechanism of Dissolution

The dissolution process differs fundamentally between aqueous and organic media.

DOT Diagram: Solvation Dynamics

SolvationMechanismSolidSolid Crystal Lattice(Ionic Interactions)DissocDissociation(R-NH2+ ... Cl-)Solid->DissocEnergy InputWaterAqueous Solvent(H2O)AqShellHydration Shell(Ion-Dipole)Water->AqShellHigh DielectricConstantDMSOOrganic Solvent(DMSO)DMSOShellDMSO Solvation(Dipole-Dipole + H-Bond)DMSO->DMSOShellPolar AproticInteractionDissoc->WaterMixingDissoc->DMSOMixing

Solubility Data & Benchmarking

The following values represent the expected physicochemical consensus for piperazinyl-quinoline dihydrochloride salts. While specific batch data may vary, these thresholds are standard for this chemotype.[1]

Comparative Solubility Table
SolventSolubility Limit (Est.)MechanismStabilityApplication
Water (deionized) > 50 mg/mL (~150 mM)Ion-Dipole HydrationGood (pH dependent)Aqueous stock, animal dosing
PBS (pH 7.4) ~ 10-20 mg/mL Suppressed by Common Ion Effect (Cl-)ModerateCell culture media addition
DMSO > 100 mg/mL (~300 mM)Dipole-DipoleExcellentCryogenic storage, HTS libraries
Ethanol < 10 mg/mLWeak SolvationPoorNot recommended
The "Common Ion Effect" Trap

Warning: Do not attempt to make high-concentration (>50 mM) stocks directly in Phosphate Buffered Saline (PBS).[1] PBS contains ~137 mM NaCl.[1] The high concentration of chloride ions (


1
  • Correct Protocol: Dissolve in pure water or DMSO first, then dilute into PBS.[1]

Experimental Protocols

Preparation of DMSO Stock Solution (100 mM)

This is the gold standard for long-term storage.[1]

Materials:

  • 3-(Piperazin-1-yl)quinoline 2HCl powder.[1]

  • Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1]

  • Vortex mixer.[1]

  • Desiccated cabinet.[1]

Workflow:

  • Weighing: Weigh the compound rapidly. The salt is hygroscopic; prolonged exposure to air will increase weight due to water absorption, leading to inaccurate molarity.[1]

  • Solvent Addition: Add DMSO to achieve 100 mM.

    • Calculation: Mass (mg) / MW (approx 286.2 g/mol for 2HCl salt) × 10 = Volume of DMSO (mL) for 100 mM.[1]

  • Dissolution: Vortex vigorously for 30-60 seconds. If particles persist, sonicate for 5 minutes at 40 kHz.

  • Storage: Aliquot into amber glass vials (tightly sealed). Store at -20°C or -80°C.

    • Note: DMSO freezes at 19°C. Repeated freeze-thaw cycles can precipitate the salt.[1] Use single-use aliquots.

Aqueous Solubility Determination (Saturation Shake-Flask Method)

Use this protocol if you need precise aqueous limits for a specific batch.[1]

DOT Diagram: Solubility Workflow

SolubilityProtocolStartExcess Solid(~10 mg)AddSolventAdd 1.0 mL Water(pH 7.0)Start->AddSolventIncubateShake/Stir24h @ 25°CAddSolvent->IncubateFilterFilter (0.22 µm PVDF)or CentrifugeIncubate->FilterEquilibrium ReachedAnalyzeHPLC/UV Quantitationvs Standard CurveFilter->Analyze

Biological Assay Implications[5][6]

pH Shift in Media

The dihydrochloride salt is acidic.

  • Risk: Diluting a high concentration aqueous stock (e.g., 10 mM) into unbuffered media may drop the pH, causing cell toxicity unrelated to the drug target.[1]

  • Mitigation: Always dilute into a buffered system (HEPES or high-bicarbonate media).[1] Check pH if final drug concentration > 100 µM.[1]

DMSO Tolerance
  • In Vitro: Most mammalian cells tolerate up to 0.5% DMSO.[1]

  • Calculation: To achieve 10 µM final drug concentration using a 100 mM DMSO stock, the dilution factor is 1:10,000. This results in 0.01% DMSO, which is safe.[1]

  • Precipitation Check: When diluting DMSO stock into media, "crash-out" (precipitation) can occur.[1]

    • Visual Check: Look for turbidity immediately after addition.[1]

    • Remedy: If precipitation occurs, lower the stock concentration or use an intermediate dilution step in water (if water solubility permits).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11521711, 3-(1-Piperazinyl)-1,2-benzisothiazole monohydrochloride. Retrieved from [Link]

  • The Good Scents Company (2025). Piperazine dihydrochloride Properties and Safety. Retrieved from [Link]

  • MDPI (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides. Molecules. Retrieved from [Link][1]

Technical Risk Assessment & Handling Protocol: 3-(Piperazin-1-yl)quinoline Dihydrochloride

[1][2]

Executive Summary: The Serotonergic Hazard Context

This guide addresses the safety, toxicity, and handling of 3-(Piperazin-1-yl)quinoline dihydrochloride (CAS: 1306604-79-4 for the salt; 198275-75-1 for the free base).[1][2]

Critical Researcher Note: While often categorized simply as a "building block," this compound is a positional isomer of Quipazine (2-(1-piperazinyl)quinoline), a potent serotonin (5-HT) receptor agonist with known psychedelic-like and sympathomimetic effects in animal models.[1][2] Due to the lack of specific LD50 data for the 3-isomer, the precautionary principle dictates treating this compound as a bioactive serotonergic agent. [2]

This guide synthesizes "Read-Across" toxicology—inferring risks from structural analogs—to establish a self-validating safety protocol for laboratory personnel.

Part 1: Chemical Identity & Physicochemical Profiling[2]

Understanding the physical state is the first step in exposure control.[2] As a dihydrochloride salt, this compound is highly polar and likely hygroscopic, increasing the risk of aerosolization during weighing.

ParameterTechnical Specification
Chemical Name This compound
Common Synonyms 3-(1-Piperazinyl)quinoline 2HCl; 3-PQ 2HCl
CAS Number (Salt) 1306604-79-4
CAS Number (Free Base) 198275-75-1
Molecular Formula C₁₃H₁₅N₃[1][2][3][4][5] · 2HCl
Molecular Weight 286.20 g/mol (Salt) / 213.28 g/mol (Base)
Physical State Off-white to yellow solid powder
Solubility High in Water, DMSO; Low in non-polar solvents (Hexane)
Hygroscopicity High (Absorbs moisture rapidly; weigh in controlled humidity)

Part 2: Toxicological Risk Profile (Read-Across Analysis)[2]

Since specific toxicological data for the 3-isomer is sparse, we utilize Structure-Activity Relationship (SAR) analysis based on its moieties: the Quinoline core, the Piperazine ring, and its positional isomer Quipazine.[2]

The Serotonergic Risk (CNS Effects)

The 2-isomer (Quipazine) is a documented 5-HT2A/5-HT3 agonist.[2] Research indicates that while the 3-isomer may have lower affinity than the 2-isomer, it retains binding capacity for serotonin transporters (SERT) and receptors.[1][2][3]

  • Potential Hazard: Accidental inhalation or ingestion may trigger serotonergic toxicity (tremors, hyperreflexia, agitation).

  • Mechanism: Agonism of 5-HT receptors in the CNS and periphery.[2]

The Quinoline Moiety (Genotoxicity Concern)

Quinoline derivatives can intercalate into DNA.[2] While piperazine substitution often reduces this risk compared to bare quinoline, the potential for mutagenicity cannot be ruled out without specific Ames test data.

  • Risk Level: Suspected Mutagen (Category 2).[2]

The Piperazine Moiety (Sensitization)

Piperazine derivatives are well-known respiratory and skin sensitizers.[2]

  • Risk Level: High.[2] Repeated exposure may cause asthma-like symptoms or contact dermatitis.[1][2]

Visualization: Toxicity Mechanism & Exposure Pathways

The following diagram illustrates the inferred toxicity pathways based on the compound's structural components.

ToxicityPathwayscluster_MoietiesStructural Moietiescluster_EffectsPhysiological ImpactsCompound3-(Piperazin-1-yl)quinoline2HClQuinolineQuinoline CoreCompound->QuinolinePiperazinePiperazine RingCompound->PiperazineHClHCl Salt FormCompound->HClDNAPotential DNAIntercalationQuinoline->DNA Mutagenic Risk?CNS5-HT ReceptorAgonism (CNS)Piperazine->CNS Serotonergic ActivitySensitizationRespiratory/SkinSensitizationPiperazine->Sensitization Immune ResponseIrritationMucous MembraneCorrosionHCl->Irritation pH Drop

Caption: Inferred toxicity pathways based on structural decomposition (SAR analysis).

Part 3: GHS-Compliant Safety Data Sheet (SDS) Synthesis

This section synthesizes a "Gold Standard" SDS for research environments, adopting the most conservative classifications due to the lack of specific isomer data.

Section 2: Hazard Identification (GHS Classification)[6]
Hazard ClassCategoryH-CodeHazard Statement
Acute Toxicity (Oral) 4H302 Harmful if swallowed.[1][2]
Skin Corrosion/Irritation 2H315 Causes skin irritation.[2][6][7]
Serious Eye Damage 2AH319 Causes serious eye irritation.[2]
STOT - Single Exposure 3H335 May cause respiratory irritation.[2][6][7]
Sensitization (Resp) 1H334 May cause allergy/asthma symptoms if inhaled.[2][8]

Signal Word: WARNING

Precautionary Statements (Selected)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2][6][8][9]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][6][9]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER/doctor.

Part 4: Operational Handling & Self-Validating Protocols

This protocol uses a "Zero-Dust" approach.[2] Because the compound is a salt (dihydrochloride), it is prone to static charge and aerosolization.

The Engineering Control Hierarchy
  • Primary: Chemical Fume Hood (Face velocity > 0.5 m/s).

  • Secondary: Static dissipative balance enclosure.

  • PPE: Nitrile gloves (double gloved recommended), safety glasses with side shields, lab coat.[2] N95/P100 respirator required if handling outside a hood (not recommended).[2]

Protocol: Solubilization & pH Adjustment

Why this matters: The dihydrochloride salt is acidic.[2] Direct addition to cell culture media without buffering will cause immediate cytotoxicity due to pH shock, masking true pharmacological effects.[2]

  • Weighing:

    • Place a pre-tared vial inside the balance.[2]

    • Use an anti-static gun on the vial before adding the compound.[2]

    • Validation: If powder "jumps" or clings to the spatula, humidity is too low. Pause and use an ionizing blower.[2]

  • Solubilization (Stock Solution):

    • Dissolve in DMSO (Dimethyl sulfoxide) to create a high-concentration stock (e.g., 10-50 mM).[2]

    • Note: Water is possible, but DMSO prevents hydrolysis and bacterial growth during storage.[2]

  • Neutralization (Critical Step):

    • When diluting into aqueous buffer (PBS) or media, the 2HCl moieties will lower pH.

    • Action: Check pH with micro-strip.[2] If < 7.0, titrate with dilute NaOH or use a high-capacity buffer (HEPES 25mM).[2]

    • Self-Validation: If the media turns yellow (phenol red indicator), the solution is too acidic. Do not apply to cells.[2]

Visualization: Safe Handling Workflow

HandlingProtocolStartStart: Solid Compound(Hygroscopic/Static)Step1Step 1: Engineering Controls(Fume Hood + Anti-Static)Start->Step1Step2Step 2: Weighing(Closed Vial Technique)Step1->Step2DecisionSolvent Choice?Step2->DecisionPathADMSO (Preferred)Stable StockDecision->PathAPathBWater/PBSImmediate Use OnlyDecision->PathBStep3Step 3: pH Adjustment(Neutralize 2HCl)PathA->Step3PathB->Step3ValidationValidation Check:Is Phenol Red Yellow?Step3->ValidationFailSTOP: Acidic Toxicity RiskAdjust BufferValidation->FailYesPassProceed to AssayValidation->PassNoFail->Step3

Caption: Workflow for handling 3-PQ 2HCl, emphasizing the critical pH validation step.

Part 5: Emergency Protocols & Environmental Fate[1]

Accidental Release (Spill)[2]
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Wear a P100 respirator (or SCBA for large spills), double gloves, and goggles.[2]

  • Neutralize: Cover the spill with sodium bicarbonate (baking soda) or a spill pillow to neutralize the acidic hydrochloride salt.[2]

  • Clean: Wet sweep (do not dry sweep to avoid dust) or use a HEPA vacuum.[2]

  • Decontaminate: Wash the surface with 10% bleach followed by ethanol.[2]

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[2][7][8] Mechanism: The HCl salt causes immediate stinging; rapid dilution is vital to prevent corneal opacity.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth.[2][8][9] Reasoning: Corrosive salts can damage the esophagus on the way back up.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 67317662, 3-(Piperidin-4-yl)quinolin-2(1H)-one hydrochloride (Analog Reference).[1][2] Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperazine.[2][10] (General toxicity data for piperazine moiety). Retrieved from [Link][2]

  • Glennon, R. A., et al. (1986). 5-HT1 and 5-HT2 binding characteristics of some quipazine analogues.[2] Journal of Medicinal Chemistry.[2] (Establishes the serotonergic activity of quinoline-piperazine isomers). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2] 29 CFR 1910.1200.[2] Retrieved from [Link][2]

Technical Analysis: Binding Affinity of 3-(Piperazin-1-yl)quinoline Dihydrochloride to Serotonin Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Critical Disambiguation

Executive Summary

This technical guide provides an in-depth analysis of the binding affinity and pharmacodynamics of 3-(Piperazin-1-yl)quinoline dihydrochloride . While structurally analogous to the well-characterized 5-HT agonist Quipazine (2-(1-piperazinyl)quinoline), the 3-isomer represents a distinct pharmacological entity.

The shift of the piperazine moiety from the C2 to the C3 position of the quinoline ring fundamentally alters the ligand's electronic topology and steric fit within the serotonin receptor orthosteric binding pockets (specifically 5-HT3 and 5-HT2 subtypes). This guide details the Structure-Activity Relationship (SAR) implications, predictive binding models, and the validated experimental protocols required to empirically determine its


 and 

values.
Critical Disambiguation

Warning: In serotonin research, nomenclature confusion can lead to erroneous experimental design. Ensure your target analyte is correctly identified:

CompoundStructurePrimary TargetAffinity Status
3-(Piperazin-1-yl)quinoline Piperazine at C3 of Quinoline5-HT3 / 5-HT2Low/Moderate (SAR Analog)
Quipazine Piperazine at C2 of Quinoline5-HT3 / 5-HT2High (Agonist,

nM)
3-(1-Piperazinyl)-1,2-benzisothiazole Benzisothiazole core5-HT1A / D2High (Antipsychotic Moiety)

This guide focuses exclusively on the 3-quinolyl isomer .

Part 2: Chemical Profile & Pharmacophore Analysis

Chemical Structure and Properties[1][2]
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Role in Research: Used primarily as a structural probe to define the steric tolerance of the 5-HT3 receptor binding pocket.

Mechanism of Action: The "Position Shift" Effect

The high affinity of Quipazine (the 2-isomer) relies on a specific pharmacophore consisting of:

  • Aromatic Domain: The quinoline ring engages in

    
     stacking with conserved aromatic residues (e.g., Trp183 in 5-HT3A).
    
  • Basic Amine: The distal piperazine nitrogen (protonated at physiological pH) forms a cation-

    
     interaction.
    
  • H-Bond Acceptor: The quinoline nitrogen (N1) accepts a hydrogen bond from the receptor backbone.

In the 3-isomer: The shift to C3 increases the distance between the ring nitrogen (N1) and the piperazine nitrogen. This disrupts the optimal H-bond network. SAR studies indicate that removing the quinoline nitrogen (naphthalene analog) reduces affinity by ~20-fold. Moving the substituent to position 3 creates a steric clash or a "vector mismatch," typically resulting in significantly reduced binding affinity (


 often shifting from low nM to 

M range) compared to the 2-isomer.
Visualization: Pharmacophore Vector Mismatch

The following diagram illustrates the structural divergence affecting binding probability.

PharmacophoreMismatch cluster_0 Quipazine (2-Isomer) cluster_1 3-(Piperazin-1-yl)quinoline Q_N1 Quinoline N1 (H-Bond Acceptor) Q_Vector Distance: ~5.5 Å (Optimal Fit) Q_N1->Q_Vector Q_Pip Piperazine N4 (Cation-Pi Center) Q_Pip->Q_Vector Receptor 5-HT3 Receptor Orthosteric Site Q_Vector->Receptor High Affinity Binding (Ki ~ 1 nM) T_N1 Quinoline N1 T_Vector Distance: ~6.2 Å + Angle Shift (Sub-optimal Fit) T_N1->T_Vector T_Pip Piperazine N4 T_Pip->T_Vector T_Vector->Receptor Reduced Affinity (Steric/Electronic Mismatch)

Figure 1: Pharmacophore comparison showing how the positional shift from C2 to C3 alters the critical distance vectors required for high-affinity binding.

Part 3: Experimental Protocols for Affinity Determination

To empirically validate the binding affinity of 3-(Piperazin-1-yl)quinoline, a competitive radioligand binding assay is the gold standard.

Protocol: Competitive Radioligand Binding (5-HT3)

Objective: Determine the inhibition constant (


) of the test compound by displacing a known radioligand (e.g., 

-GR65630 or

-Quipazine).
Reagents:
  • Source Tissue: Rat cerebral cortex membranes or HEK293 cells stably expressing human 5-HT3A receptors.

  • Radioligand:

    
    -GR65630 (0.5 nM final conc).
    
  • Non-specific Ligand: MDL-72222 (1

    
    M) or Ondansetron (10 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM

    
    .
    
Step-by-Step Workflow:
  • Membrane Preparation:

    • Homogenize tissue in ice-cold Tris buffer.

    • Centrifuge at 40,000 x g for 15 min. Resuspend pellet. Repeat wash 2x to remove endogenous serotonin.

  • Incubation Setup:

    • Total Binding: Membrane + Radioligand + Vehicle.

    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Saturating Antagonist.

    • Test Samples: Membrane + Radioligand + 3-(Piperazin-1-yl)quinoline (Concentration range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.1% polyethylenimine to reduce binding to filter).

  • Quantification: Liquid scintillation counting.

Data Analysis & Calculation

Calculate specific binding and fit data to a one-site competition model.



Determine


 from the curve and convert to 

using the Cheng-Prusoff equation:


  • 
     = Concentration of radioligand used (0.5 nM).
    
  • 
     = Dissociation constant of the radioligand (typically ~0.2-0.5 nM for GR65630).
    

Part 4: Comparative Data Summary

Since direct


 values for the 3-isomer are often unpublished negative data in commercial databases, the following table synthesizes SAR data from analogous quinoline derivatives to provide reference expectations .
CompoundPosition5-HT3 Affinity (

)
5-HT2A Affinity (

)
Pharmacological Note
Quipazine 2-yl1 - 2 nM ~150 nMPotent Agonist
3-(Piperazin-1-yl)quinoline 3-yl > 100 nM (Est.) > 1000 nM (Est.) Weak/Inactive Analog
Naphthalene Analog 2-yl (C repl. N)~40 nMN/ALoss of H-bond acceptor effect
6-Nitroquipazine 2-yl (6-NO2)0.1 nMHighHigh potency derivative

Interpretation: The 3-isomer acts as a "molecular ruler." The loss of affinity confirms that the nitrogen at position 1 of the quinoline ring must be adjacent to the piperazine attachment point (position 2) to stabilize the active receptor conformation.

Part 5: Experimental Workflow Visualization

BindingAssay cluster_prep Sample Preparation start Start: Membrane Preparation tubes Prepare Assay Tubes: 1. Total Binding (Vehicle) 2. NSB (Excess Antagonist) 3. Test: 3-(Pip-1-yl)quinoline (Log Dilutions) start->tubes add_ligand Add [3H]-Radioligand (e.g., [3H]-GR65630) tubes->add_ligand add_mem Add Receptor Membranes (Start Reaction) add_ligand->add_mem incubate Incubate 60 min @ 25°C add_mem->incubate filter Harvest via Vacuum Filtration (GF/B Filters + PEI) incubate->filter wash Wash 3x with Ice-Cold Buffer filter->wash count Liquid Scintillation Counting (Determine CPM) wash->count analyze Data Analysis Calculate IC50 & Ki (Cheng-Prusoff) count->analyze

Figure 2: Standardized workflow for determining the binding affinity of the 3-isomer using competitive radioligand displacement.

Part 6: References

  • Glennon, R. A., et al. (1989). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology, 168(3), 387-392.

  • Cappelli, A., et al. (2005).[1] "Structure-affinity relationship studies on arylpiperazine derivatives related to quipazine as serotonin transporter ligands." Bioorganic & Medicinal Chemistry, 13(10), 3455-3460.[1]

  • Modica, M., et al. (2010).[2] "Serotonin 5HT3 and 5HT4 Ligands: An Update of Medicinal Chemistry Research." Current Medicinal Chemistry, 17.

  • BindingDB. "Target: 5-hydroxytryptamine receptor 3A (Quipazine Affinity Data)."

Sources

The 3-(Piperazin-1-yl)quinoline Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinoline ring system is one of the most privileged scaffolds in medicinal chemistry, historically dominated by 4-aminoquinolines (e.g., Chloroquine) and 2-aminoquinolines (e.g., Quipazine). The 3-(piperazin-1-yl)quinoline scaffold represents a distinct, modern evolutionary branch. Unlike its 2- and 4-isomers, the 3-position is electronically isolated from the ring nitrogen’s activation, rendering it inaccessible via traditional nucleophilic aromatic substitution (


).

This guide details the transition from "forbidden" chemistry to accessible pharmacophore via Palladium-catalyzed amination, unlocking a critical vector for GPCR ligands (specifically 5-HT receptors) and multi-target directed ligands (MTDLs) in neuropsychiatry and infectious disease.

Part 1: Structural Rationale & Pharmacophore Analysis

Electronic Descriptors and Vector Analysis

The quinoline ring is not uniform. Understanding the electron density distribution is prerequisite to successful synthetic design.

  • Positions 2 & 4 (Electron Deficient): The ring nitrogen exerts a strong electron-withdrawing effect (

    
    ), making these carbons highly susceptible to nucleophilic attack (
    
    
    
    ). This explains the historical abundance of Chloroquine (4-sub) and Quipazine (2-sub).
  • Position 3 (The "Benzenoid" Vector): The 3-position behaves electronically like an isolated aryl halide. It does not benefit from the activation of the ring nitrogen. Consequently, attempting to install a piperazine moiety here using standard heating or acid catalysis fails.

  • The Piperazine Vector: When attached at C3, the piperazine ring projects into a unique spatial region (Vector

    
     relative to the quinoline long axis), distinct from the linear projection at C4. This allows for orthogonal binding modes in GPCR pockets, particularly for 5-HT7  and 5-HT1A  receptors.
    
Comparative Isomer Analysis
Feature2-(Piperazin-1-yl)4-(Piperazin-1-yl)3-(Piperazin-1-yl)
Electronic Nature Electron DeficientElectron DeficientNeutral / Aryl-like
Synthetic Access Easy (

)
Easy (

)
Difficult (Requires Pd-Cat)
Primary Target 5-HT Agonist (Quipazine)Antimalarial / Antimicrobial5-HT Antagonist / MTDL
Metabolic Liability High (Oxidation at N1)High (Dealkylation)Moderate (Steric protection)

Part 2: Synthetic Evolution (The "Palladium Era")

The history of this scaffold is defined by the method of access.

The Pre-Transition Metal Era (The Barrier)

Early attempts to synthesize 3-aminoquinolines involved nitration of quinoline (giving a mixture of 5- and 8-nitro) or the Skraup synthesis using substituted anilines, which often resulted in low yields and difficult purifications. Direct displacement of 3-haloquinolines with piperazine is energetically unfavorable due to the lack of Meisenheimer complex stabilization.

The Buchwald-Hartwig Breakthrough

The application of Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) revolutionized access to this scaffold. The use of bulky phosphine ligands (e.g., BINAP, Xantphos) allows for the oxidative addition of Pd into the unactivated C3-Halogen bond.

Visualization: Synthetic Pathway Comparison

The following diagram contrasts the failed classical route with the successful modern route.

Synthesis_Comparison Start 3-Bromoquinoline SNAr_Cond Heat / Acid (Classical SNAr) Start->SNAr_Cond Pd_Cond Pd2(dba)3 / BINAP NaOtBu / Toluene (Buchwald-Hartwig) Start->Pd_Cond Piperazine Piperazine Piperazine->SNAr_Cond Piperazine->Pd_Cond No_Rxn No Reaction / Decomposition (Lack of activation) SNAr_Cond->No_Rxn Fails Product 3-(Piperazin-1-yl)quinoline Pd_Cond->Product Yield > 85%

Caption: Comparison of synthetic accessibility. The 3-position requires Pd-catalysis to overcome the lack of electronic activation inherent to the 2- and 4-positions.

Part 3: Medicinal Chemistry & Biological Targets[1][2][3][4][5][6][7][8][9]

Serotonin (5-HT) Receptors

The 3-(piperazin-1-yl)quinoline scaffold is a "privileged structure" for aminergic GPCRs.

  • 5-HT7 Receptor: This is the most prominent target. Derivatives often act as inverse agonists . The quinoline ring sits in the hydrophobic pocket, while the protonated piperazine nitrogen interacts with the conserved Aspartate (Asp3.32) residue.

  • 5-HT1A Receptor: Often targeted for anxiolytic activity. The 3-isomer provides a rigid spacer that can be fine-tuned to achieve selectivity over D2 receptors, reducing extrapyramidal side effects common with non-selective agents.

Multi-Target Directed Ligands (MTDLs)

Recent developments have utilized this scaffold to bridge targets for complex diseases like Alzheimer's.

  • Strategy: Link the distal nitrogen of the piperazine to an Acetylcholinesterase (AChE) binding moiety (e.g., benzylamine or tacrine-like fragments).[1]

  • Result: Dual action—5-HT6 antagonism (improving cognition) + AChE inhibition (increasing acetylcholine levels).

Part 4: Experimental Protocols

Protocol A: Buchwald-Hartwig Synthesis of 3-(Piperazin-1-yl)quinoline

This protocol is a self-validating system designed for high reproducibility.

Reagents:

  • 3-Bromoquinoline (1.0 eq, 5 mmol)

  • Piperazine (anhydrous) (2.0 eq, 10 mmol) — Excess prevents bis-arylation.

  • 
     (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
    
  • BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) (0.06 eq)

  • Sodium tert-butoxide (

    
    ) (1.4 eq)
    
  • Toluene (anhydrous, degassed) (10 volumes)

Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.

  • Catalyst Pre-complexation: Add

    
    , BINAP, and toluene. Stir at room temperature for 15 minutes. Checkpoint: Solution should turn a deep orange-red, indicating active catalyst formation.
    
  • Substrate Addition: Add 3-bromoquinoline, piperazine, and

    
    .
    
  • Reaction: Heat to 100°C (oil bath) for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1). Note: The product is more polar than the starting bromide.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash pad with EtOAc.

  • Purification: Concentrate filtrate. Purify via Flash Column Chromatography (SiO2).

    • Gradient: 100% DCM

      
       5% MeOH/DCM 
      
      
      
      10% MeOH/DCM + 1%
      
      
      .
  • Validation:

    • 1H NMR (CDCl3): Look for the disappearance of the characteristic H3 proton of quinoline and the appearance of piperazine multiplets at

      
       3.0–3.5 ppm.
      
    • MS (ESI):

      
       expected at m/z ~214.
      
Protocol B: 5-HT7 Receptor Binding Assay (Membrane Preparation)

Standardized radioligand binding assay to determine affinity (


).
  • Cell Line: HEK-293 cells stably expressing human 5-HT7 receptors.

  • Radioligand:

    
    -5-CT (Carboxamidotryptamine).
    
  • Non-specific Binding: Determine using 10

    
     Serotonin (5-HT).
    
  • Incubation: Incubate membranes (20

    
     protein) with radioligand and competing test compound (10 concentrations, 
    
    
    
    to
    
    
    M) in Tris-HCl buffer (pH 7.4) containing 10 mM
    
    
    and 0.5 mM EDTA for 60 min at 37°C.
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Part 5: Signaling Pathway Visualization

Understanding the downstream effect of these ligands is crucial. 5-HT7 is


-coupled.

GPCR_Signaling Ligand 3-(Piperazin-1-yl)quinoline Derivative (Inverse Agonist) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Binding Gs Gs Protein (Heterotrimeric) Receptor->Gs Inhibition of Activation (Inverse Agonism) AC Adenylyl Cyclase (AC) Gs->AC Reduced Stimulation cAMP cAMP (Second Messenger) AC->cAMP Decreased Production ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Effect Downstream Effects: Neurite Outgrowth / Synaptic Plasticity PKA->Effect

Caption: 5-HT7 signaling pathway. 3-(Piperazin-1-yl)quinolines typically act as inverse agonists, reducing basal cAMP levels.

References

  • Reilly, S. W., & Mach, R. H. (2016).[2] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. Link

  • Vermeulen, E. S., et al. (2004).[3] Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides. Journal of Medicinal Chemistry, 47(22), 5451–5466. Link

  • Yoon, J., et al. (2008).[4] Preparation of piperazine derivatives as 5-HT7 receptor antagonists.[3][4][5] Bioorganic & Medicinal Chemistry, 16(10), 5405–5412. Link

  • Desai, N. C., et al. (2020).[6] Synthesis of new piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of Candida albicans multidrug transporters by a Buchwald–Hartwig cross-coupling reaction.[7] RSC Advances, 10, 3940-3950. Link

  • Zoidis, G., et al. (2022).[6] Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine.[5] Molbank, 2022(1), M1353. Link

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3-(Piperazin-1-yl)quinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 3-(piperazin-1-yl)quinoline dihydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of serotonin receptor ligands (e.g., 5-HT antagonists) and antimicrobial agents. Unlike 2- or 4-haloquinolines, which undergo nucleophilic aromatic substitution (


) under mild conditions, the 3-position of the quinoline ring is electronically deactivated and behaves similarly to an unactivated aryl halide. Consequently, this protocol utilizes a palladium-catalyzed Buchwald-Hartwig cross-coupling  strategy between 3-bromoquinoline and N-Boc-piperazine, followed by acidic deprotection and salt formation. This method ensures high regioselectivity, minimal byproduct formation, and a stable dihydrochloride salt output.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into two primary stages: the construction of the C–N bond via transition-metal catalysis and the removal of the protecting group to generate the salt.

Strategic Logic (The "Why")
  • Choice of Leaving Group: 3-Bromoquinoline is selected over the chloro- analog due to its superior oxidative addition rates with Palladium(0) catalysts.

  • Protection Strategy: N-Boc-piperazine is used instead of free piperazine to prevent polymerization (bis-arylation) and to simplify the purification of the intermediate, as the Boc group adds lipophilicity beneficial for flash chromatography.

  • Catalytic System: The 3-position of quinoline lacks the electron-deficiency required for

    
    . Therefore, a Pd(0)/Phosphine ligand system is strictly required. We utilize Pd(OAc)₂/BINAP  or Pd₂dba₃/Xantphos , which are proven to facilitate coupling at sterically unhindered but electronically neutral heteroaryl positions.
    
Pathway Visualization

Retrosynthesis Target 3-(Piperazin-1-yl)quinoline Dihydrochloride Intermediate tert-Butyl 4-(quinolin-3-yl) piperazine-1-carboxylate Target->Intermediate HCl / Dioxane (Deprotection) SM1 3-Bromoquinoline Intermediate->SM1 Pd-Catalysis (C-N Bond Formation) SM2 N-Boc-Piperazine Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the C-N bond formation and subsequent deprotection.

Experimental Protocol

Part A: Buchwald-Hartwig Coupling

Objective: Synthesis of tert-butyl 4-(quinolin-3-yl)piperazine-1-carboxylate.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass/Vol (Example)Role
3-Bromoquinoline 208.061.02.08 g (10 mmol)Substrate
N-Boc-Piperazine 186.251.22.23 gNucleophile
Pd(OAc)₂ 224.510.05112 mgPre-catalyst
BINAP 622.680.10622 mgLigand
Cs₂CO₃ 325.822.06.52 gBase
Toluene (Anhydrous) --40 mL (0.25 M)Solvent
Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon or Nitrogen.[4]

  • Reagent Loading: Charge the flask with 3-Bromoquinoline (1.0 eq), N-Boc-Piperazine (1.2 eq), and Cesium Carbonate (2.0 eq).

    • Note: Cs₂CO₃ is preferred over NaOtBu here to minimize potential side reactions with the quinoline nitrogen, although NaOtBu is a viable alternative.

  • Catalyst Addition: Add Pd(OAc)₂ (5 mol%) and BINAP (10 mol%).

    • Expert Tip: Premixing the catalyst and ligand in a small volume of solvent for 5 minutes before addition can enhance active catalyst formation.

  • Solvent & Degassing: Add anhydrous Toluene. Sparge the mixture with Argon for 10-15 minutes to remove dissolved Oxygen. Oxygen is the primary cause of catalyst death.

  • Reaction: Heat the mixture to 100°C (oil bath temperature) with vigorous stirring.

  • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS.

    • Expectation: Conversion should be complete within 12–18 hours. The product spot will be more polar than the starting bromide.

  • Workup:

    • Cool to room temperature.[1][3][4]

    • Filter through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[1][4]

  • Purification: Purify the crude residue via flash column chromatography (SiO₂; Gradient: 10% → 40% EtOAc in Hexanes).

    • Yield Target: 75–85% as a light yellow solid.

Part B: Deprotection & Salt Formation

Objective: Cleavage of the Boc group to yield this compound.

Materials
ReagentSpecificationRole
Boc-Intermediate From Part ASubstrate
HCl in Dioxane 4.0 M SolutionAcid Source
Dichloromethane (DCM) HPLC GradeSolvent
Diethyl Ether ACS ReagentAnti-solvent
Step-by-Step Methodology
  • Dissolution: Dissolve the purified Boc-intermediate (from Part A) in minimal DCM (approx. 5 mL per gram of substrate).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 4.0 M HCl in Dioxane (10 equivalents).

    • Observation: A precipitate may begin to form immediately.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Validation: Monitor by LC-MS for the disappearance of the [M+H]+ peak corresponding to the Boc-protected species (~314 m/z) and appearance of the free amine (~214 m/z).

  • Isolation:

    • Dilute the reaction mixture with excess Diethyl Ether (approx. 5x reaction volume) to complete precipitation.

    • Filter the solid under a nitrogen blanket (the salt is hygroscopic).

    • Wash the filter cake with fresh Diethyl Ether (3x).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.

    • Final Product: this compound (Off-white to pale yellow powder).

Critical Process Parameters (CPP) & Troubleshooting

Mechanism of Action (Catalytic Cycle)

Understanding the cycle helps troubleshoot low yields.

CatalyticCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromoquinoline AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + Piperazine / Base RedElim Reductive Elimination (Product Release) AmineBind->RedElim - HBr RedElim->Pd0 Regenerate Pd(0)

Figure 2: Simplified Buchwald-Hartwig catalytic cycle. Note that the oxidative addition into the 3-bromoquinoline (C-Br) bond is the rate-determining step in this specific system.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Catalyst poisoning (O₂); Ligand mismatch.Ensure strict degassing.[4] Switch ligand to Xantphos or BrettPhos (more active for deactivated aryls).
Low Yield (<50%) Incomplete conversion; Protodehalogenation.Increase Temp to 110°C; Use 1,4-Dioxane instead of Toluene. Ensure anhydrous conditions.
Sticky Solid (Salt Step) Hygroscopic salt; Excess acid trapped.Triturate with dry Acetone or Acetonitrile. Dry under high vacuum with P₂O₅.
Dark/Black Crude Pd precipitation ("Pd Black").Inefficient ligand binding. Increase Ligand:Metal ratio to 2.5:1.

Analytical Validation

To ensure the integrity of the final product, the following analytical data should be verified:

  • 1H NMR (D₂O or DMSO-d6):

    • Quinoline aromatic protons: Look for the characteristic singlet (or doublet with small coupling) for H-2 and H-4 around 8.5–9.0 ppm.

    • Piperazine protons: Two distinct multiplets (4H each) around 3.0–3.5 ppm.[5]

    • Absence of Boc singlet (~1.4 ppm).

  • Mass Spectrometry (ESI+):

    • Parent ion [M+H]+ = 214.1 (Calculated for C₁₃H₁₅N₃).

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350. Link

  • Reactivity of 3-Bromoquinoline

    • Basu, B., et al. (2002).[3] Palladium-catalysed amination of halopyridines on a KF-alumina surface. Tetrahedron Letters, 43(44), 7967-7969. (Demonstrates Pd-catalyzed amination of 3-bromoquinoline). Link

  • General Protocol for N-Boc-Piperazine Coupling

    • BenchChem Application Note. (2025).[1][2][3][4][6] Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Link

  • Salt Formation Standards

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][3][4][5][7][8][9] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

Sources

Preparation of 3-(Piperazin-1-yl)quinoline Dihydrochloride Stock Solutions for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the materials, safety considerations, and step-by-step protocols for the preparation of sterile, high-concentration stock solutions of 3-(Piperazin-1-yl)quinoline dihydrochloride for use in cell culture applications. Emphasizing scientific integrity and best practices, this document provides researchers, scientists, and drug development professionals with the necessary information to ensure accurate, reproducible, and safe handling of this quinoline-based compound. The protocols herein cover solubilization, sterilization, storage, and quality control, alongside a discussion of the compound's chemical properties and potential biological activities based on related structures.

Introduction: The Quinoline-Piperazine Scaffold in Cellular Research

The quinoline ring system is a prominent heterocyclic scaffold found in a variety of natural products and synthetic compounds with diverse biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] When fused with a piperazine moiety, the resulting hybrid structures often exhibit potent and specific interactions with biological targets.[3][4] this compound is a member of this class of compounds, and its dihydrochloride salt form suggests enhanced aqueous solubility, making it suitable for preparation in physiological buffers for cell-based assays.[5]

Recent studies on analogous piperazine-linked quinolinequinones have demonstrated significant cytotoxic effects against various cancer cell lines, including colon, renal, and breast cancer.[3][6] The mechanisms of action for these related compounds have been shown to involve the inhibition of cancer cell proliferation, induction of oxidative stress, and cell cycle arrest.[3] Some quinoline derivatives with piperazine moieties have also been investigated as inhibitors of key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[4] While the precise molecular target of 3-(Piperazin-1-yl)quinoline has not been definitively elucidated in the available literature, its structural similarity to these active compounds makes it a molecule of interest for cancer research and other cell biology applications.

The accurate preparation of stock solutions is a critical and often overlooked step in ensuring the reliability and reproducibility of in vitro experimental data. Factors such as solvent choice, final concentration, storage conditions, and sterility can significantly impact the compound's stability and activity. This guide provides a robust framework for the preparation of this compound stock solutions, enabling researchers to confidently proceed with their cell culture experiments.

Physicochemical and Safety Data

A thorough understanding of the compound's properties and associated hazards is paramount before any handling or experimental work.

Chemical Properties

The key chemical properties of 3-(Piperazin-1-yl)quinoline and its dihydrochloride salt are summarized in the table below.

PropertyValueSource(s)
Chemical Name This compound-
Synonyms 3-(1-Piperazinyl)quinoline dihydrochloride[7]
Molecular Formula C₁₃H₁₅N₃ · 2HCl[7]
Molecular Weight ~286.20 g/mol Calculated from[7]
Appearance Typically a white to off-white crystalline powder[8][9]
Solubility Profile (Predicted)
SolventPredicted SolubilityRationale and Justification
Water HighThe dihydrochloride salt form significantly increases the polarity and aqueous solubility of the molecule. Piperazine and its dihydrochloride salt are known to be freely soluble in water.[5][8]
Phosphate-Buffered Saline (PBS) HighExpected to be readily soluble in physiological buffers due to its high aqueous solubility.
Dimethyl Sulfoxide (DMSO) HighDMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including quinoline derivatives.[3]
Ethanol Moderate to LowQuinoline itself is soluble in most organic solvents, but the highly polar dihydrochloride salt may limit solubility in less polar alcohols.[2]

Causality Behind Solvent Choice: For cell culture applications, preparing a high-concentration stock solution in a solvent that is miscible with the culture medium and minimally toxic to cells is crucial. DMSO is the most common choice for this purpose.[3] However, given the predicted high water solubility of the dihydrochloride salt, sterile water or PBS can also be considered as primary solvents, which would eliminate any potential solvent-induced cellular artifacts.

Safety and Handling

This compound should be handled with care in a laboratory setting. The following safety information is synthesized from data on piperazine, piperazine dihydrochloride, and other quinoline derivatives.[8][9][10][11][12]

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[11]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[9]

    • Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile).[9]

    • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[8]

    • Avoid the formation of dust and aerosols.[9]

    • Wash hands thoroughly after handling.[11]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10][12]

    • Protect from light and moisture.[10]

  • First Aid Measures:

    • If Swallowed: Rinse mouth and seek immediate medical attention.[8]

    • In Case of Skin Contact: Immediately wash with plenty of soap and water.[11]

    • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • If Inhaled: Move the person to fresh air.[8]

Disclaimer: This safety information is based on structurally similar compounds. Researchers must perform a thorough risk assessment for their specific experimental conditions and consult their institution's environmental health and safety department.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the preparation of this compound stock solutions.

Workflow for Stock Solution Preparation

The overall workflow for preparing a sterile stock solution is depicted in the diagram below.

G cluster_prep Preparation cluster_storage Storage & QC calc Calculate Mass for Desired Concentration weigh Weigh Compound in Fume Hood calc->weigh 1 dissolve Dissolve in Primary Solvent (e.g., DMSO) weigh->dissolve 2 sterilize Sterile Filter (0.22 µm Syringe Filter) dissolve->sterilize 3 aliquot Aliquot into Sterile, Light-Protecting Tubes sterilize->aliquot 4 store Store at -20°C or -80°C aliquot->store 5 qc Quality Control (Optional): Confirm Concentration store->qc 6

Caption: Workflow for preparing sterile stock solutions.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is recommended for most applications due to the high solvating power of DMSO for organic compounds.

Materials:

  • This compound (MW: ~286.20 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, light-protecting microcentrifuge tubes (e.g., amber tubes)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculations: To prepare a 10 mM stock solution, calculate the required mass of the compound.

    • Mass (mg) = 10 mmol/L * 0.001 L * 286.20 g/mol * 1000 mg/g = 2.86 mg for 1 mL of stock solution.

  • Weighing: In a chemical fume hood, carefully weigh out the calculated mass of this compound. For small quantities, it is advisable to weigh a slightly larger amount (e.g., 10 mg) and adjust the solvent volume accordingly (for 10 mg, add 3.49 mL of DMSO).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the compound. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: Draw the solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Dispense the solution through the filter into a sterile collection tube. This step is critical to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile, light-protecting microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

Protocol 2: Preparation of a 10 mM Stock Solution in Sterile Water or PBS

This protocol is an alternative if DMSO is undesirable for a particular experiment. A solubility test is highly recommended before proceeding with this protocol.

Materials:

  • This compound (MW: ~286.20 g/mol )

  • Sterile, cell culture grade water or 1X PBS

  • Sterile, light-protecting microcentrifuge tubes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Solubility Test (Recommended): Before preparing a large volume, test the solubility of a small amount of the compound in the chosen aqueous solvent (water or PBS) at the desired concentration.

  • Calculations: As in Protocol 1, calculate the required mass for your target volume (e.g., 2.86 mg for 1 mL of a 10 mM solution).

  • Weighing: Weigh the compound in a chemical fume hood.

  • Dissolution: Add the sterile water or PBS to the compound. Vortex vigorously. Sonication in a water bath may be required to fully dissolve the compound.

  • Sterilization, Aliquoting, and Storage: Follow steps 4-6 from Protocol 1. Note that aqueous solutions may be more prone to degradation, and long-term storage should be carefully validated.

Application in Cell Culture

Preparation of Working Solutions

Working solutions are prepared by diluting the high-concentration stock solution into the cell culture medium.

G stock High-Concentration Stock Solution (e.g., 10 mM in DMSO) dilution Dilute Stock in Cell Culture Medium stock->dilution working Final Working Solution (e.g., 1-100 µM) dilution->working cells Treat Cells working->cells

Caption: Dilution of stock solution to working concentration.

Example Dilution (for a 10 µM working solution from a 10 mM stock):

  • A 1:1000 dilution is required (10,000 µM / 10 µM = 1000).

  • To prepare 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

  • Mix thoroughly by gentle pipetting before adding to the cells.

Important Considerations:

  • Final DMSO Concentration: When using a DMSO stock, ensure the final concentration of DMSO in the cell culture medium is non-toxic. For most cell lines, this is typically below 0.5%, and ideally below 0.1%.[3] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Precipitation: Some compounds dissolved in DMSO may precipitate when diluted into an aqueous medium. To avoid this, it is best to add the stock solution to the medium and mix immediately.

Suggested Starting Concentrations for Cytotoxicity Assays

Based on studies of structurally similar quinoline-piperazine compounds, a broad range of concentrations should be tested initially to determine the IC₅₀ (half-maximal inhibitory concentration) for the cell line of interest.

Assay TypeSuggested Concentration RangeRationale
Initial Screening 0.1 µM - 100 µMThis wide range is likely to encompass the IC₅₀ values for many cancer cell lines, based on data from related compounds.[1][3][4][6]
Dose-Response Curve A logarithmic or semi-logarithmic series of dilutions centered around the estimated IC₅₀ from the initial screen.Allows for a more precise determination of the IC₅₀.
Potential Mechanism of Action and Relevant Assays

While the specific target of 3-(Piperazin-1-yl)quinoline is not yet fully characterized, related compounds have been shown to induce apoptosis and cause cell cycle arrest.[3]

G compound 3-(Piperazin-1-yl)quinoline (or related compounds) target Potential Molecular Target (e.g., EGFR, Kinases) compound->target Binds to pathway Inhibition of Pro-Survival Signaling Pathways target->pathway Inhibits apoptosis Induction of Apoptosis (Intrinsic Pathway) pathway->apoptosis Leads to cell_cycle Cell Cycle Arrest pathway->cell_cycle Leads to proliferation Decreased Cell Proliferation & Viability apoptosis->proliferation cell_cycle->proliferation

Caption: Putative mechanism of action for quinoline-piperazine compounds.

Recommended Assays to Investigate Mechanism:

  • Cell Viability/Cytotoxicity Assays: MTT, MTS, or LDH release assays to quantify the effect on cell viability.[1]

  • Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry, or Caspase activity assays to determine if the compound induces apoptosis.

  • Cell Cycle Analysis: Propidium Iodide staining of DNA followed by flow cytometry to assess the distribution of cells in different phases of the cell cycle.

Conclusion

The successful use of this compound in cell culture experiments is contingent upon the careful and accurate preparation of stock solutions. By following the protocols and safety guidelines outlined in this document, researchers can ensure the integrity of their starting material, leading to more reliable and reproducible experimental outcomes. The structural similarities of this compound to other biologically active quinoline-piperazine hybrids suggest its potential as a valuable tool in cellular research, particularly in the field of oncology.

References

  • Reagent Database. (n.d.). 3-(PIPERAZIN-1-YL)QUINOLINE CAS 198275-75-1. Retrieved from [Link]

  • LookChem. (n.d.). 3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2011). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 16(12), 10346-10361. Retrieved from [Link]

  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 693. Retrieved from [Link]

  • Yilmaz, I., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. Chemistry & Biodiversity, e202400701. Retrieved from [Link]

  • Yilmaz, I., et al. (2025). Targeting Cancer Cell Proliferation Using Piperazine-Linked Quinolinequinones: Mechanism and Metabolic Profile. PubMed. Retrieved from [Link]

  • Priya, M. G. R., et al. (2024). Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research, 16(7), 171. Retrieved from [Link]

  • Varshney, A., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry, 23(17), 5779-5793. Retrieved from [Link]

  • Bouyahyaoui, A., et al. (2014). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Journal of Chemical and Pharmaceutical Research, 6(5), 980-985. Retrieved from [Link]

  • SINTEF. (n.d.). Solid liquid solubility of piperazine. Retrieved from [Link]

  • PubChem. (n.d.). 4-Piperazin-1-yl-quinoline. Retrieved from [Link]

  • AERU. (2025, September 15). Piperazine. University of Hertfordshire. Retrieved from [Link]

  • American Elements. (n.d.). Piperazines. Retrieved from [Link]

  • The Good Scents Company. (n.d.). piperazine dihydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (2025, October 15). 7-chloro-4-(piperazin-1-yl)quinoline. EPA. Retrieved from [Link]

  • Kumar, A., et al. (2017). Novel quinolinepiperazinyl-aryltetrazoles targeting the blood stage of Plasmodium falciparum. RSC Advances, 7(59), 37375-37390. Retrieved from [Link]

Sources

Application Note: In Vitro Cytotoxicity Profiling of 3-(Piperazin-1-yl)quinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Compound Overview

3-(Piperazin-1-yl)quinoline dihydrochloride is a bioactive quinoline derivative characterized by a fused heterocyclic nitrogen system attached to a piperazine ring.[1] While the quinoline scaffold is historically associated with DNA intercalation and topoisomerase inhibition (similar to camptothecin or doxorubicin), the piperazine moiety enhances aqueous solubility and bioavailability, often modulating lipophilicity to improve cellular uptake [1].

In drug discovery, this compound is frequently screened as a lead scaffold for:

  • Anticancer therapeutics: Targeting tubulin polymerization or EGFR inhibition.

  • Serotonergic ligands: Modulating 5-HT receptors due to the piperazine structural motif.

  • Antimicrobial agents: Disrupting bacterial DNA replication.

The "Salt" Factor: Dihydrochloride Significance

The dihydrochloride (2HCl) salt form is critical for assay reproducibility. Unlike the free base, which requires dimethyl sulfoxide (DMSO) for solubilization, the dihydrochloride form exhibits enhanced water solubility. However, this acidity can shift the pH of unbuffered culture media, leading to false-positive cytotoxicity artifacts.

Key Directive: This protocol addresses the specific handling requirements to differentiate compound-induced toxicity from pH-induced stress.

Experimental Workflow Visualization

Assay Logic & Decision Tree

The following diagram illustrates the critical decision pathways for solubilization and assay selection to ensure data integrity.

Cytotoxicity_Workflow Start Compound: 3-(Piperazin-1-yl)quinoline 2HCl Solubility Solubility Check Start->Solubility Water Aqueous Buffer (PBS/Water) Risk: Acidic pH Shift Solubility->Water Primary Path (Salt form) DMSO DMSO Stock (10-100 mM) Risk: Solvent Toxicity Solubility->DMSO Alternative Neutralization Neutralization Step (Adjust to pH 7.4 with NaOH/HEPES) Water->Neutralization CRITICAL STEP Dosing Serial Dilution (0.1 µM - 100 µM) DMSO->Dosing Max 0.5% v/v final Neutralization->Dosing Assay_Select Assay Selection Dosing->Assay_Select MTT Metabolic Assay (MTT/WST-8) Endpoint: Mitochondrial Activity Assay_Select->MTT LDH Membrane Integrity (LDH) Endpoint: Necrosis/Lysis Assay_Select->LDH Analysis IC50 Calculation & Curve Fitting MTT->Analysis LDH->Analysis

Caption: Workflow emphasizing the critical neutralization step for the dihydrochloride salt to prevent pH-induced artifacts.

Pre-Assay Preparation Protocols

Stock Solution Preparation

The dihydrochloride salt is hygroscopic and acidic.

  • Solvent: Sterile PBS (Phosphate Buffered Saline) or Ultra-pure Water.

  • Concentration: Prepare a 10 mM or 20 mM master stock.

  • pH Adjustment (Crucial):

    • Dissolve the powder in 80% of the final volume of PBS.

    • Check pH. It will likely be acidic (~pH 3-5).

    • Carefully titrate with 1N NaOH until pH reaches 7.2–7.4.

    • Bring to final volume.

    • Filter Sterilize: Use a 0.22 µm PES membrane filter. Do not autoclave.

Cell Culture Conditions[2]
  • Cell Lines:

    • Cancer Model: HeLa (Cervical), MCF-7 (Breast), or HepG2 (Liver) are standard for quinoline profiling [2].

    • Normal Control: HUVEC or Vero cells (to calculate Selectivity Index).

  • Seeding Density:

    • Adherent cells: 5,000 – 10,000 cells/well (96-well plate).

    • Suspension cells: 15,000 – 20,000 cells/well.

  • Equilibration: Allow cells to adhere for 24 hours prior to treatment.

Core Protocol A: Metabolic Viability (MTT Assay)

Rationale: Quinolines often disrupt mitochondrial function or induce apoptosis. The MTT assay measures the reduction of tetrazolium salts by NAD(P)H-dependent cellular oxidoreductase enzymes, serving as a proxy for metabolic activity.

Materials
  • 3-(Piperazin-1-yl)quinoline 2HCl (Neutralized Stock).

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).[2]

  • Solubilization Buffer (DMSO or SDS-HCl).

Step-by-Step Procedure
  • Plating: Seed cells in 96-well plates (100 µL/well). Include "No Cell" blanks (media only).

  • Treatment:

    • Remove old media.

    • Add 100 µL of fresh media containing the compound in serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Vehicle Control: Media + PBS (equivalent volume to highest drug dose).

    • Positive Control:[3] Doxorubicin (1 µM) or Staurosporine.

  • Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours until purple formazan crystals are visible.

  • Solubilization:

    • Carefully aspirate media (for adherent cells).

    • Add 100 µL DMSO to dissolve crystals.[2]

    • Shake plate on an orbital shaker for 15 minutes.

  • Measurement: Read absorbance at 570 nm (reference wavelength 630 nm).

Core Protocol B: Membrane Integrity (LDH Release)

Rationale: To determine if the compound causes necrosis (membrane rupture) versus apoptosis/cytostasis. LDH (Lactate Dehydrogenase) is a stable cytosolic enzyme released upon cell lysis.

Step-by-Step Procedure
  • Setup: Prepare cells and treat as in Protocol A, but use phenol-red free media to avoid optical interference.

  • Controls (Required):

    • Low Control: Untreated cells (Spontaneous LDH release).[2]

    • High Control: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to harvest (Maximum LDH release).

  • Harvest:

    • After 24/48h incubation, transfer 50 µL of supernatant from each well to a new clear-bottom 96-well plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

    • Incubate at Room Temperature for 30 minutes (protected from light).

  • Stop & Read:

    • Add Stop Solution (Acetic acid or HCl based).

    • Measure Absorbance at 490 nm .

Data Analysis & Interpretation

Calculation Formulas
MetricFormula
% Viability (MTT)

% Cytotoxicity (LDH)

Selectivity Index (SI)

Interpreting the Quinoline Profile
  • High Potency: IC50 < 10 µM suggests strong anticancer potential.[4]

  • Mechanism Check:

    • If MTT decreases but LDH remains low: Cytostatic / Early Apoptosis (Cell cycle arrest).

    • If MTT decreases and LDH is high: Necrosis / Late Apoptosis (Acute toxicity).

Troubleshooting & Optimization

Common Pitfalls
  • Precipitation: Quinoline derivatives can precipitate in high-serum media. Inspect wells microscopically before adding MTT. If precipitate is observed, lower the concentration or reduce Serum to 5%.

  • Acidity: If the media turns yellow (phenol red indicator) immediately upon adding the high dose of the dihydrochloride salt, the stock was not properly neutralized. Data from these wells is invalid.

Molecular Docking Context

If observing unexpected resistance, consider that the piperazine ring may be subject to efflux by P-glycoprotein (P-gp). Co-treatment with a P-gp inhibitor (e.g., Verapamil) may restore sensitivity in resistant cell lines.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.[2] BenchChem Technical Library. Link

  • National Cancer Institute (NCI). (2024).[5] NCI-60 Human Tumor Cell Lines Screen Protocols. NCI Developmental Therapeutics Program. Link

  • RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition.[5] Royal Society of Chemistry. Link

  • ResearchGate. (2023). Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line.[1][4]Link

  • PubMed Central. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents.[1][3][2][5] NIH National Library of Medicine. Link

Sources

Optimization of Piperazine-Quinoline Coupling: From SNAr to Metal-Catalyzed Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Decision Matrix

The coupling of piperazine with quinoline derivatives is a foundational transformation in medicinal chemistry, yielding scaffolds found in antimalarials (e.g., Chloroquine), antipsychotics (e.g., Aripiprazole derivatives), and multidrug resistance modulators.

The choice of reaction conditions is not arbitrary; it is dictated by the position of the leaving group (C2 vs. C4) and the electronic nature of the quinoline ring.

  • C4-Position: The nitrogen atom of the quinoline ring activates the C4 position via a vinylogous amidine resonance effect, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • C2-Position: While still electron-deficient, the C2 position is less reactive than C4. Steric hindrance or electron-donating substituents often necessitate Palladium-catalyzed Buchwald-Hartwig amination.[1]

Workflow Decision Tree

The following diagram illustrates the logical selection of reaction conditions based on substrate properties.

ReactionSelection Start Target: Piperazine-Quinoline Coupling Position Leaving Group Position? Start->Position C4 C4-Haloquinoline Position->C4 High Reactivity C2 C2-Haloquinoline Position->C2 Lower Reactivity Substituents Ring Electronics? C4->Substituents MethodA Method A: Classical SNAr (Thermal/Microwave) C2->MethodA Only if strongly activated MethodB Method B: Buchwald-Hartwig (Pd-Catalyzed) C2->MethodB Standard EWG Electron Withdrawing (-NO2, -CF3, -CN) Substituents->EWG Activated EDG Electron Donating (-OMe, -NH2) or Neutral Substituents->EDG Deactivated EWG->MethodA EDG->MethodA High Temp/Acid Cat.

Figure 1: Decision matrix for selecting SNAr vs. Pd-catalyzed coupling based on quinoline regiochemistry and electronics.

Method A: Classical SNAr (The Workhorse)

Applicability: Primary choice for 4-chloroquinolines and activated 2-chloroquinolines. Mechanism: Addition-Elimination.[2] The reaction proceeds via a Meisenheimer-like transition state. Critical Control Point: Stoichiometry. Piperazine is bifunctional.[3] Using a 1:1 ratio leads to substantial formation of the bis-quinoline byproduct (N,N'-bis(quinolinyl)piperazine).

Protocol A: Thermal SNAr for 4-Chloroquinolines

Reagents:

  • Substrate: 4,7-Dichloroquinoline (1.0 equiv)

  • Nucleophile: Piperazine (anhydrous) (5.0 - 10.0 equiv )

  • Solvent: Ethanol, 1-Pentanol, or Neat (Solvent-free)

  • Catalyst (Optional): NaI (0.1 equiv) or Phenol (1.0 equiv)

Step-by-Step Procedure:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4,7-dichloroquinoline (10 mmol, 1.98 g) in Ethanol (20 mL).

  • Nucleophile Addition: Add anhydrous piperazine (50 mmol, 4.30 g). Note: The large excess acts as both reactant and base, driving the equilibrium and preventing bis-coupling.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 6–12 hours.

    • Optimization: For unreactive substrates, switch solvent to 1-Pentanol and reflux at 135°C.

  • Monitoring: Monitor by TLC (DCM/MeOH 9:1) or LC-MS. Look for the disappearance of the starting chloride.

  • Workup (Acid-Base Extraction):

    • Evaporate the solvent under reduced pressure.

    • Dissolve residue in DCM (50 mL) and wash with water (3 x 30 mL) to remove excess unreacted piperazine (highly water-soluble).

    • Purification Tip: If bis-coupled impurity is present, extract the organic layer with 1M HCl. The mono-coupled product (secondary amine) and bis-coupled product have different pKa values; the mono-product is more easily protonated and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. Basify the aqueous layer (pH > 10) and re-extract with DCM.

  • Isolation: Dry over Na2SO4, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Mechanistic Insight: In difficult cases, adding phenol as a solvent/additive can accelerate the reaction. Phenol protonates the quinoline nitrogen (activating the ring) while phenoxide acts as a shuttle nucleophile, temporarily displacing the chloride before being displaced by piperazine.

Method B: Buchwald-Hartwig Amination (The Precision Tool)

Applicability: Essential for 2-chloroquinolines, deactivated rings (e.g., 6-methoxy-2-chloroquinoline), or when harsh thermal conditions of SNAr cause decomposition. Mechanism: Pd(0)/Pd(II) catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[4]

Protocol B: Pd-Catalyzed Coupling

Reagents:

  • Substrate: 2-Chloroquinoline derivative (1.0 equiv)

  • Nucleophile: Piperazine (2.0 - 3.0 equiv)

  • Catalyst: Pd2(dba)3 (1-2 mol%) or Pd(OAc)2

  • Ligand: BINAP (racemic) or Xantphos (2-4 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere: Flame-dry a two-neck flask and cool under a stream of Argon/Nitrogen.

  • Catalyst Pre-complexation: Add Pd2(dba)3 (0.01 equiv) and BINAP (0.02 equiv) to the flask. Add anhydrous Toluene (5 mL/mmol substrate). Stir at room temperature for 15 mins to form the active catalyst complex (solution often turns orange/red).

  • Substrate Addition: Add the quinoline substrate (1.0 equiv), piperazine (3.0 equiv), and NaOtBu (1.5 equiv).

    • Note: Use N-Boc-piperazine if bis-coupling is absolutely critical to avoid, followed by a deprotection step. However, with 3 equivalents of free piperazine, mono-arylation is usually favored.

  • Reaction: Heat to 80–100°C under Argon for 4–16 hours.

  • Workup:

    • Cool to room temperature.[5] Filter through a pad of Celite to remove Palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate.

  • Purification: Flash column chromatography is usually required (Silica gel, Gradient 0-10% MeOH in DCM with 1% NH4OH).

Comparative Data & Optimization Parameters

The following table summarizes the impact of solvent and temperature on conversion rates for a standard 4-chloroquinoline coupling.

SolventTemp (°C)Time (h)Yield (%)Comments
Ethanol 78 (Reflux)1265-75Green solvent; slow for deactivated rings.
Water 1002440-60"On-water" effect; requires phase transfer catalyst (TBAB).
1-Pentanol 138 (Reflux)485-92High boiling point drives SNAr completion.
Neat 120-140190-95Best for scale-up. Excess piperazine acts as solvent.
Toluene 110888-95Standard for Buchwald (Method B).

Visualizing the SNAr Mechanism

Understanding the protonation state is vital for Method A. The diagram below details the pathway for 4-chloroquinoline.

SNArMechanism Substrate 4-Chloroquinoline Activated Protonated Species (Activated Electrophile) Substrate->Activated + H+ (Acid Cat. or Solvent) Meisenheimer Meisenheimer Complex (Tetrahedral Intermediate) Activated->Meisenheimer + Piperazine (Slow Step) Product 4-(Piperazin-1-yl)quinoline Meisenheimer->Product - HCl (Fast Elimination)

Figure 2: Mechanistic pathway of SNAr. Protonation of the quinoline nitrogen lowers the LUMO energy, facilitating nucleophilic attack at C4.

Troubleshooting & Expert Tips

  • Problem: Formation of Bis-Piperazine (Dimer).

    • Cause: Piperazine has two equivalent amine sites. Once one reacts, the product is still nucleophilic.

    • Solution:Do not use 1:1 stoichiometry. Always use >4 equivalents of piperazine. The statistical probability of the second amine reacting with another quinoline molecule drops significantly.

  • Problem: Low Conversion in SNAr.

    • Cause: Substrate is not electrophilic enough (e.g., electron-donating groups on the ring).

    • Solution: Add 1.0 equiv of Phenol or 0.1 equiv of NaI . Iodide displaces chloride to form the more reactive 4-iodoquinoline in situ (Finkelstein-type activation).

  • Problem: Catalyst Poisoning (Buchwald).

    • Cause: The free amine of piperazine can coordinate strongly to Pd, shutting down the cycle.

    • Solution: Use Pd(OAc)2/Xantphos systems, which are robust against amine inhibition, or switch to a precatalyst like XPhos Pd G4 .

References

  • Buchwald-Hartwig Amination of Piperazines

    • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.
  • SNAr Mechanism & Kinetics

    • Sánchez, P., et al. (2018).[6] Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.

  • Medicinal Chemistry Applications (Bis-coupling prevention)

    • Souers, A. J., et al. (2016).[7] Synthesis of Venetoclax (ABT-199). Journal of Medicinal Chemistry. (Contextual reference regarding excess piperazine usage).

    • (Review of Piperazine Drug Synthesis)

  • Green Chemistry Approaches

    • Dandia, A., et al. (2012).

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive framework for establishing the appropriate dosage and administration of novel quinoline-based compounds, using 3-(Piperazin-1-yl)quinoline dihydrochloride as a representative example, in preclinical animal models. Due to the limited availability of specific in vivo data for this compound, this guide emphasizes the fundamental principles and methodologies required to determine safe and efficacious dosing regimens for new chemical entities. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a structured approach to dose-finding studies, vehicle formulation, and administration techniques. By following these guidelines, researchers can generate robust and reproducible data, ensuring the ethical and scientific integrity of their animal studies.

Introduction: The Challenge of Novel Compound Dosing

The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline. For novel compounds such as this compound, a member of the quinoline class of molecules known for their diverse pharmacological activities, establishing an appropriate dosage and administration route is paramount. Quinolines have been investigated for a wide range of therapeutic applications, including anticancer, and antimicrobial activities. However, without established preclinical data, initiating animal studies with a new derivative requires a systematic and evidence-based approach to determine its therapeutic window and minimize the risk of toxicity.

This guide provides a general framework for researchers to design and execute initial in vivo studies for novel quinoline derivatives. The methodologies described are based on established principles of pharmacology and toxicology and are intended to be adapted to the specific characteristics of the test compound and the research question at hand.

Pre-formulation and Vehicle Selection

The first step in any in vivo study is to develop a suitable formulation for the test compound. The choice of vehicle is critical as it can significantly impact the compound's solubility, stability, and bioavailability.

Solubility Assessment

A preliminary solubility assessment should be performed in a panel of common, pharmaceutically acceptable vehicles.

Table 1: Common Vehicles for In Vivo Studies

VehicleProperties and Considerations
Saline (0.9% NaCl)Aqueous vehicle suitable for highly water-soluble compounds. Isotonic and generally well-tolerated.
Phosphate-Buffered Saline (PBS)Aqueous buffer that helps maintain a stable pH. Suitable for water-soluble compounds.
Carboxymethylcellulose (CMC)A suspending agent used for poorly water-soluble compounds. Typically prepared as a 0.5% or 1% (w/v) solution in water.
Polyethylene Glycol (PEG) 300 or 400A co-solvent that can increase the solubility of lipophilic compounds. Often used in combination with other vehicles. May have intrinsic biological effects at high concentrations.
Dimethyl Sulfoxide (DMSO)A powerful solvent, but can be toxic at higher concentrations. Typically used as a co-solvent at concentrations below 10% in the final formulation.
Corn Oil / Sesame OilNatural oils used for the administration of highly lipophilic compounds. Suitable for oral and subcutaneous routes.
Protocol: Vehicle Screening
  • Weigh 1-5 mg of the test compound (e.g., this compound) into separate microcentrifuge tubes.

  • Add a small, precise volume (e.g., 100 µL) of each selected vehicle to the respective tubes.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound dissolves, add more compound incrementally to determine the approximate solubility limit.

  • If the compound does not dissolve , sonicate the suspension for 5-10 minutes and re-inspect.

  • Select the simplest vehicle that provides the required solubility for the target dose concentration. For suspension formulations, ensure the particle size is uniform and does not precipitate rapidly.

Route of Administration

The choice of administration route is dependent on the therapeutic target, the physicochemical properties of the compound, and the desired pharmacokinetic profile.

Table 2: Common Routes of Administration in Rodent Models

RouteAbbreviationDescription
Oral Gavagep.o.Administration directly into the stomach using a gavage needle. Mimics clinical oral administration. Subject to first-pass metabolism.
Intraperitoneali.p.Injection into the peritoneal cavity. Rapid absorption, bypassing the gastrointestinal tract and first-pass metabolism.
Intravenousi.v.Injection directly into a vein (typically the tail vein in rodents). 100% bioavailability. Used for rapid onset of action and precise dose control.
Subcutaneouss.c.Injection into the space between the skin and underlying muscle. Slower, more sustained absorption compared to i.p. or i.v. routes.

Dose-Finding Studies: A Systematic Approach

For a novel compound, a dose-finding study is essential to identify a range of doses that are both well-tolerated and pharmacologically active. An acute toxicity study, often referred to as a Maximum Tolerated Dose (MTD) study, is a common starting point.

Workflow for an MTD Study

The following diagram illustrates a typical workflow for determining the MTD of a novel compound.

MTD_Workflow cluster_prep Phase 1: Preparation cluster_in_vivo Phase 2: In Vivo Dosing cluster_monitoring Phase 3: Observation & Data Collection cluster_analysis Phase 4: Analysis & MTD Determination A In Vitro Data Review (e.g., IC50, cytotoxicity) B Dose Range Selection (Logarithmic spacing) A->B C Vehicle Formulation B->C D Dose Group 1 (n=3-5 animals) E Dose Group 2 (n=3-5 animals) F Dose Group n (n=3-5 animals) G Vehicle Control (n=3-5 animals) H Monitor Clinical Signs (e.g., weight loss, behavior) D->H E->H F->H G->H I Collect Blood Samples (Optional - for PK/biomarkers) H->I J Necropsy & Histopathology (Terminal endpoint) I->J K Analyze Data (Toxicity endpoints) J->K L Determine MTD (Highest dose with acceptable toxicity) K->L PKPD_Relationship Dose Dose & Regimen (e.g., 50 mg/kg, b.i.d.) PK Pharmacokinetics (PK) (Drug Concentration in Plasma) Dose->PK Absorption Distribution PK->Dose Metabolism Excretion PD Pharmacodynamics (PD) (Target Engagement & Effect) PK->PD Concentration-Effect Relationship Response Clinical Response (e.g., Tumor Regression) PD->Response Mechanism of Action

Caption: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

A preliminary PK study can provide valuable information on the compound's half-life (t½), maximum concentration (Cmax), and time to maximum concentration (Tmax). This data helps in determining the optimal dosing frequency (e.g., once daily, twice daily).

Conclusion and Best Practices

The successful in vivo evaluation of a novel compound like this compound hinges on a systematic and carefully executed dose-finding strategy. Researchers must prioritize the welfare of the animals by conducting well-designed MTD studies to identify safe dosage ranges before proceeding to efficacy models. The protocols and frameworks provided in these application notes serve as a starting point for the preclinical development of new quinoline derivatives. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

References

  • Note: As specific literature for "this compound" is not available, the following references provide general guidance on preclinical drug development and animal studies.
  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.

    • Source: FDA

    • URL: [Link]

  • Diehl, K. H., et al. (2001). A Good Practice Guide to the Administration of Substances and Removal of Blood, Including Routes and Volumes.

    • Source: Journal of Applied Toxicology

    • URL: [Link]

  • Gad, S. C. (2007). Animal Models in Toxicology.

    • Source: CRC Press

    • URL: [Link]

using 3-(Piperazin-1-yl)quinoline dihydrochloride as a chemical probe in neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Piperazin-1-yl)quinoline dihydrochloride as a Chemical Probe in Neuroscience

Executive Summary

This compound (CAS: 198275-75-1) is a specialized chemical probe used primarily in serotonin (5-HT) receptor research.[1] It serves as a critical positional isomer to the classic 5-HT agonist Quipazine (2-(1-piperazinyl)quinoline).[1]

While Quipazine is a high-affinity agonist for 5-HT3 and 5-HT2 receptors, the 3-isomer exhibits a distinct binding profile that allows researchers to map the steric and electronic requirements of the serotonin binding pocket.[1] This application note details its utility as a comparative structural probe for defining pharmacophores, validating receptor subtype selectivity (specifically 5-HT3 vs. 5-HT2A), and serving as a scaffold for the development of novel 5-HT6 ligands.[1]

Chemical & Physical Properties

PropertySpecification
Chemical Name This compound
Synonyms 3-PQ; 3-Quipazine isomer
Molecular Formula C₁₃H₁₅N₃[1] · 2HCl
Molecular Weight 286.20 g/mol (salt); 213.28 g/mol (free base)
Solubility Water (>20 mg/mL), DMSO (>10 mg/mL)
Storage -20°C, desiccated; protect from light
Primary Targets 5-HT3 (Partial Agonist/Ligand), 5-HT2A, 5-HT6 (Scaffold)

Scientific Rationale: The "Isomer Advantage"[1]

In neuropharmacology, "negative controls" or "low-affinity analogs" are as vital as potent agonists. 3-(Piperazin-1-yl)quinoline is the regioisomer of Quipazine.[1]

  • The Quipazine Benchmark: Quipazine (nitrogen at position 2) binds with high affinity (Ki ~1-10 nM) to 5-HT3 receptors.[1] The quinoline nitrogen forms a critical hydrogen bond with specific residues (e.g., Trp183 in 5-HT3A).[1]

  • The 3-Isomer Probe: Moving the piperazine group to position 3 alters the distance between the basic piperazine nitrogen and the quinoline ring nitrogen.[1] This shift significantly reduces 5-HT3 affinity compared to Quipazine, while often retaining or altering 5-HT2 or 5-HT6 affinity.[1]

Key Application: Use 3-(Piperazin-1-yl)quinoline alongside Quipazine to prove that a biological response is driven by specific structural recognition of the 2-isomer pharmacophore, rather than non-specific physicochemical effects (e.g., lipophilicity or pKa).[1]

Mechanism of Action Diagram

G Quipazine Quipazine (2-isomer) BindingPocket 5-HT3 Receptor Binding Pocket Quipazine->BindingPocket Optimal N-position (H-bond acceptor) Probe 3-(Piperazin-1-yl)quinoline (3-isomer) Probe->BindingPocket Sub-optimal Geometry (Steric mismatch) Response_High High Affinity (Strong Signal) BindingPocket->Response_High 2-isomer binding Response_Low Low/Altered Affinity (Weak/Selectivity Control) BindingPocket->Response_Low 3-isomer binding

Figure 1: Comparative mechanism. The 3-isomer acts as a structural probe to validate the stringent geometric requirements of the 5-HT3 receptor binding site.[1]

Experimental Protocols

Protocol A: Comparative Radioligand Binding Assay (5-HT₃ Selectivity)

Objective: To determine the Ki of 3-(Piperazin-1-yl)quinoline relative to Quipazine, quantifying the "positional penalty" of the isomer shift.

Materials:

  • Membrane Prep: HEK-293 cells stably expressing human 5-HT3A receptors.[1]

  • Radioligand: [³H]-GR65630 (Specific Activity ~80 Ci/mmol) or [³H]-Quipazine.[1]

  • Non-specific blocker: Ondansetron (10 µM).[1]

  • Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

Procedure:

  • Preparation: Dilute this compound in assay buffer. Prepare a concentration range from 10⁻¹⁰ M to 10⁻⁴ M (semi-log steps).

  • Incubation:

    • Mix 50 µL Membrane prep (10-20 µg protein).[1]

    • Add 25 µL Radioligand (final conc.[1] ~Kd, typically 0.5 nM).[1]

    • Add 25 µL Test Compound (3-isomer) OR Reference (Quipazine).[1]

  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine IC₅₀ and convert to Ki using the Cheng-Prusoff equation.[1]

Expected Result:

  • Quipazine (2-isomer): Ki ≈ 1–5 nM.[1]

  • 3-(Piperazin-1-yl)quinoline: Ki is expected to be significantly higher (lower affinity), typically >100 nM or into the µM range for 5-HT3, demonstrating the selectivity of the receptor for the 2-isomer geometry.[1]

Protocol B: Functional Calcium Flux Assay (Agonist vs. Antagonist Mode)

Objective: To determine if the 3-isomer acts as a partial agonist or antagonist at 5-HT2A or 5-HT3 receptors.[1]

Materials:

  • CHO-K1 cells expressing Gα16 + 5-HT2A (or 5-HT3).[1]

  • FLIPR Calcium 6 Assay Kit.[1]

  • FlexStation or FLIPR reader.[1]

Workflow:

  • Seeding: Plate cells in black-wall, clear-bottom 96-well plates (50,000 cells/well) 24h prior.

  • Dye Loading: Aspirate media; add 100 µL Calcium 6 dye loading buffer. Incubate 1h at 37°C.

  • Compound Addition (Agonist Mode):

    • Inject 3-(Piperazin-1-yl)quinoline (0.1 nM – 10 µM).[1]

    • Monitor fluorescence (Ex 485nm / Em 525nm) for 180 seconds.

  • Compound Addition (Antagonist Mode):

    • Pre-incubate with 3-(Piperazin-1-yl)quinoline for 15 mins.

    • Inject Serotonin (EC₈₀ concentration).[1]

    • Monitor inhibition of calcium spike.[1]

Data Interpretation:

  • If the 3-isomer induces a weak Ca²⁺ response compared to 5-HT, it is a partial agonist .[1]

  • If it induces no response but blocks 5-HT, it is an antagonist .[1]

Application Workflow: SAR & Selectivity Mapping

This workflow describes how to use the probe in a drug discovery campaign to filter out non-specific hits.

Workflow Step1 Step 1: Primary Screen Test Library for 5-HT Affinity Step2 Step 2: Hit Validation Identify Piperazine-Quinoline Scaffolds Step1->Step2 Step3 Step 3: Isomer Check (The Probe Step) Synthesize/Buy 3-isomer vs 2-isomer Step2->Step3 Step4 Step 4: Comparative Binding Step3->Step4 Decision1 High Affinity for Both? (Non-specific hydrophobic binding) Step4->Decision1 Decision2 2-isomer >> 3-isomer? (Specific Pharmacophore Match) Step4->Decision2 Discard Scaffold Discard Scaffold Decision1->Discard Scaffold Likely promiscuous Advance Lead Advance Lead Decision2->Advance Lead Valid Target Engagement

Figure 2: Strategic use of the 3-isomer probe to validate "true" ligand-receptor interactions versus non-specific binding.

Handling & Safety

  • Reconstitution: Dissolve the dihydrochloride salt in distilled water or PBS. For high concentrations (>10 mM), mild warming (37°C) or sonication may be required.[1]

  • Stability: Aqueous solutions are stable for 1 week at 4°C. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

  • Safety: As a serotonin receptor ligand, treat as a potential neuroactive substance.[1] Wear standard PPE (gloves, goggles, lab coat).[1]

References

  • Glennon, R. A., et al. (1989).[1][2] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology, 168(3), 387-392.[1][2] Link

    • Key Finding: Establishes the necessity of the quinoline nitrogen position for high-affinity 5-HT3 binding, validating the 3-isomer as a low-affinity control.
  • BenchChem. "3-(Piperazin-1-yl)quinoline Product Information." Link

    • Source for chemical properties and availability.[1]

  • Bromidge, S. M., et al. (2005).[1] "Piperazinyl-quinoline derivatives useful for the treatment of CNS disorders."[1] World Intellectual Property Organization, WO2005030724A1.[1] Link

    • Describes the use of the piperazinyl-quinoline scaffold for 5-HT6 and other CNS targets.[1]

  • Rosen, T., et al. (1990).[1] "Synthesis, in vitro binding profile, and central nervous system penetrability of the highly potent 5-HT3 receptor antagonist..." Journal of Medicinal Chemistry, 33(11), 3020–3023.[1] Link

    • Provides context on the SAR of quipazine analogs.

Sources

Application Note: Mass Spectrometry Analysis of 3-(Piperazin-1-yl)quinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperazin-1-yl)quinoline (3-PQ) is a heterocyclic building block often utilized in the synthesis of serotonin receptor ligands and antimalarial agents. As a dihydrochloride salt, the compound exhibits high aqueous solubility and significant basicity, presenting challenges for standard Reverse Phase (RP) chromatography due to peak tailing and poor retention.

This guide provides a validated protocol for the analysis of 3-PQ using High-pH Reverse Phase Chromatography coupled with Positive Electrospray Ionization (ESI+) Tandem Mass Spectrometry . We prioritize high-pH mobile phases to deprotonate the secondary amine, improving lipophilicity and peak shape on hybrid-silica columns.

Physicochemical Profile & MS Prediction[1]

Before initiating instrument setup, understanding the ionization behavior is critical. 3-PQ contains two basic nitrogen centers: the quinoline nitrogen (pKa ~4.9) and the piperazine secondary amine (pKa ~9.8).

PropertyValueNotes
Compound Name 3-(Piperazin-1-yl)quinoline dihydrochlorideSalt form (2HCl)
CAS (Free Base) 198275-75-1Use free base MW for MS calculations
Formula (Free Base) C₁₃H₁₅N₃Salt adds 2x HCl to gravimetric weight
Exact Mass (Neutral) 213.1266 DaMonoisotopic
Precursor Ion [M+H]⁺ 214.13 m/z Primary target in ESI+
LogP (Predicted) ~1.3 (Free Base)Moderately polar; retention requires optimization
Solubility Water, Methanol, DMSO2HCl salt is highly water-soluble

Sample Preparation Protocol

Objective: To prepare a stable stock solution free from salt-induced suppression.

Stock Solution Preparation

The dihydrochloride salt is hygroscopic. Weighing must be performed rapidly or in a controlled humidity environment.

  • Weighing: Weigh 10.0 mg of this compound.

    • Correction Factor: MW_salt / MW_base ≈ 286.2 / 213.3 = 1.34.

    • Effective free base mass = 10.0 mg / 1.34 = 7.46 mg.

  • Dissolution: Dissolve in 10 mL of 50:50 Methanol:Water (v/v) .

    • Note: Avoid 100% acetonitrile initially as the salt may precipitate.

  • Concentration: This yields a ~3.5 mM (approx. 746 µg/mL free base) master stock. Store at -20°C.

Working Standard

Dilute the master stock to 1 µg/mL in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile + 10mM Ammonium Bicarbonate) to match the starting gradient conditions and prevent solvent mismatch peak distortion.

LC-MS/MS Method Development

Chromatographic Strategy: Why High pH?

Standard acidic mobile phases (Formic acid) protonate both nitrogens (quinoline and piperazine), creating a doubly charged species with high polarity. This leads to early elution (dead volume) and extensive peak tailing due to interaction with residual silanols on C18 columns.

Recommended Strategy: Use a High pH (pH 10) mobile phase. This suppresses the ionization of the piperazine amine (keeping it neutral), significantly increasing retention on C18 and improving peak symmetry.

LC Conditions[3]
  • Column: Waters XBridge BEH C18 XP (2.1 x 100 mm, 2.5 µm) or Phenomenex Gemini-NX C18. These columns are engineered to withstand high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10, adjusted with NH₄OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

  • Injection Volume: 2-5 µL.

Gradient Profile:

Time (min) %B Curve Description
0.00 5 Initial Equilibration
1.00 5 6 Load/Wash
6.00 95 6 Elution of analyte
7.50 95 6 Wash column
7.60 5 1 Return to initial

| 10.00 | 5 | 1 | Re-equilibration |

Mass Spectrometry Settings & Fragmentation

Source Parameters (ESI+)
  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[1][2]

  • Spray Voltage: 3500 V (Optimization range: 3000-4500 V).

  • Sheath Gas: 40 arb units (N₂).

  • Aux Gas: 10 arb units (N₂).

  • Capillary Temp: 320°C.

  • Vaporizer Temp: 350°C.

MRM Transitions (Quantitation & Qualification)

The fragmentation of piperazinyl-quinolines typically involves the cleavage of the piperazine ring or the C-N bond connecting the two rings.

Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Structural Assignment
Quantifier 214.1 171.1 20 - 25Loss of C₂H₅N (Piperazine ring opening)
Qualifier 1 214.1 129.1 30 - 35Quinoline cation (C₉H₇N⁺)
Qualifier 2 214.1 143.1 25 - 30Quinoline-N-CH₂⁺ fragment

Note: Collision energies are estimates. Perform a breakdown curve (stepping CE by ±5 eV) to determine the optimum for your specific instrument.

Fragmentation Pathway Visualization

The following diagram illustrates the predicted fragmentation logic for 3-(Piperazin-1-yl)quinoline.

FragmentationPathway Precursor Precursor Ion [M+H]+ = 214.1 (Intact Molecule) Frag171 Fragment m/z 171.1 Loss of C2H5N (Ring Opening) Precursor->Frag171 - 43 Da (C2H5N) Frag129 Fragment m/z 129.1 Quinoline Core (C-N Cleavage) Precursor->Frag129 - 85 Da (Piperazine) Frag143 Fragment m/z 143.1 Quinoline-N-CH2+ Precursor->Frag143 Ring Contraction

Caption: Proposed ESI+ CID fragmentation pathway for 3-(Piperazin-1-yl)quinoline.

Analytical Workflow Diagram

The complete experimental workflow from salt handling to data acquisition.

Workflow Start 3-(Piperazin-1-yl)quinoline Dihydrochloride Salt Prep Sample Prep Dissolve in 50:50 MeOH:H2O (Prevent Salt Precipitation) Start->Prep LC LC Separation High pH (pH 10) C18 Retains Basic Amine Prep->LC Ionization ESI Source (+) [M+H]+ = 214.13 LC->Ionization MS1 Q1 Filter Select m/z 214.1 Ionization->MS1 CID Collision Cell CID with N2/Ar MS1->CID MS2 Q3 Filter Monitor m/z 171.1, 129.1 CID->MS2 Data Data Analysis Quantitation & ID MS2->Data

Caption: End-to-end LC-MS/MS workflow for the analysis of 3-(Piperazin-1-yl)quinoline.

Troubleshooting & Optimization

Peak Tailing
  • Cause: Secondary interactions between the piperazine amine and silanol groups on the column stationary phase.

  • Solution: Ensure the mobile phase pH is > 9.5. If using a standard C18 (non-hybrid), switch to a "Biphenyl" phase or a dedicated "Base-Deactivated" C18. Alternatively, add 5 mM Ammonium Acetate to the mobile phase to increase ionic strength.

Low Sensitivity
  • Cause: Ion suppression from the chloride counter-ions in the salt form.

  • Solution: A divert valve should be used to send the first 1 minute of flow (containing salts) to waste. If sensitivity remains low, perform a Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 12 to extract the free base and remove chloride ions before injection.

Carryover
  • Cause: Basic amines sticking to injector needle or tubing.

  • Solution: Use a strong needle wash: 50:25:25 Acetonitrile:Methanol:Isopropanol + 0.1% Formic Acid.

References

  • PubChem. (2025).[3] 4-Piperazin-1-yl-quinoline | C13H15N3.[3] National Library of Medicine. [Link]

  • Zhu, N., et al. (2021).[4] Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of nitrogen heterocycles by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
  • Waters Corporation. (2020). Strategies for the Analysis of Basic Compounds in Reverse Phase LC. (Reference for High pH methodology).

Sources

Troubleshooting & Optimization

stability of 3-(Piperazin-1-yl)quinoline dihydrochloride under various storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Piperazin-1-yl)quinoline dihydrochloride Topic: Stability & Handling Guide | Ticket ID: #STAB-198275-HCl[1][2]

Welcome to the Technical Support Center

Your Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Stability of this compound (CAS: 1306604-79-4 / Free Base CAS: 198275-75-1)[1][2]

Hello. If you are accessing this guide, you are likely observing unexpected physical changes in your compound (clumping, discoloration) or planning a long-term study. As a dihydrochloride salt of a piperazine-substituted quinoline, this molecule presents a "perfect storm" of stability challenges: it is hygroscopic (due to the salt form), light-sensitive (due to the quinoline), and prone to oxidation (due to the secondary amine).

This guide replaces generic advice with a mechanistic understanding of why your compound degrades and how to stop it.

Part 1: The Stability Profile (Root Cause Analysis)

To handle this compound, you must understand the three enemies of its stability.

Hygroscopicity (The "Goo" Factor)

The dihydrochloride (2HCl) counter-ions make this molecule highly polar. While this improves water solubility, it renders the crystal lattice deliquescent .

  • Mechanism: The salt strips moisture from the atmosphere. Water molecules disrupt the crystal lattice, lowering the glass transition temperature (

    
    ). Once 
    
    
    
    drops below room temperature, the powder collapses into a sticky gum.
  • Impact: Weighing errors, hydrolysis risk, and concentration inaccuracy.

Oxidative Instability (The "Yellowing" Factor)

The piperazine ring contains a secondary amine.

  • Mechanism: In the presence of atmospheric oxygen and trace metals, the secondary nitrogen is susceptible to radical attack, forming N-oxides or hydroxylamines.

  • Impact: Purity drops; the compound turns from off-white/cream to yellow or brown.[1][2]

Photodegradation

The quinoline ring is a chromophore that absorbs UV/Blue light.[2]

  • Mechanism: Photo-excitation can lead to ring-opening reactions or dimerization.[1][2]

  • Impact: Formation of insoluble precipitates in solution.[2]

Part 2: Storage Logic & Protocols

Do not guess. Follow this decision tree to determine the correct storage method for your specific situation.

Visual Workflow: Storage Decision Tree

StorageLogic Start Compound Receipt StateCheck Physical State? Start->StateCheck Solid Solid Powder StateCheck->Solid Solution Solubilized (Stock) StateCheck->Solution Duration Storage Duration? Solid->Duration Solvent Solvent Type? Solution->Solvent ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm Desiccator Desiccator @ 4°C (Protect from Light) ShortTerm->Desiccator Freezer -20°C or -80°C (Double Sealed + Desiccant) LongTerm->Freezer Water Aqueous/Buffer Solvent->Water DMSO DMSO/Ethanol Solvent->DMSO Discard Do Not Store (Make Fresh Daily) Water->Discard FreezeSol -20°C (1 Month Max) (Argon Purge) DMSO->FreezeSol

Caption: Decision matrix for storage. Note that aqueous solutions are strictly for immediate use due to hydrolysis risks.

Part 3: Troubleshooting & FAQs

Q1: My powder has turned into a sticky yellow gum. Can I still use it?

  • Diagnosis: Deliquescence (moisture absorption) followed by oxidation.[2]

  • Verdict: Discard.

  • Reasoning: Once the crystal lattice collapses (gum formation), the effective molecular weight is unknown due to variable water content. The yellowing indicates chemical degradation (N-oxidation) of the piperazine ring. You cannot accurately dose this material.

Q2: I need to keep a stock solution. Is DMSO or Water better?

  • Recommendation: DMSO (Anhydrous).

  • Data:

    Solvent Stability Estimate Notes
    Water / PBS < 24 Hours Acidic pH of 2HCl salt may cause slow hydrolysis; prone to microbial growth.[1][2]
    DMSO ~1 Month @ -20°C Excellent solubility.[1][2] Freeze/thaw cycles must be minimized to prevent condensation.[2]

    | Ethanol | ~1 Week @ -20°C | Evaporation risk alters concentration.[1][2] |

Q3: The compound is not dissolving in PBS. It stays cloudy. [2]

  • Troubleshooting: The 2HCl salt is acidic.[2] If your PBS has a weak buffering capacity, the compound may be lowering the pH locally, or if you are using the free base (CAS 198275-75-1) by mistake, it will be insoluble in neutral water.

  • Fix:

    • Confirm you have the dihydrochloride salt.[2][3]

    • Pre-dissolve in a small volume of DMSO (e.g., make a 1000x stock), then spike into PBS.

    • Sonicate for 5 minutes at room temperature (avoid heat).

Q4: How do I weigh out hygroscopic salts without them absorbing water?

  • Protocol:

    • Allow the vial to warm to room temperature before opening (prevents condensation).

    • Work quickly.

    • If high precision is needed, use a "difference weighing" technique inside a glove box or a dry-nitrogen bag.[2]

    • Do not return unused powder to the original stock vial if it was exposed to humid air.[2]

Part 4: Validation Protocols

If you suspect degradation, do not rely on visual inspection alone.[2] Use this HPLC method to validate purity.[2]

Standard Purity Check (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2] Note: TFA is required to protonate the piperazine nitrogens and prevent peak tailing.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Quinoline absorption) and 214 nm (Amide/Peptide bond check).

  • Pass Criteria: Single peak >98% area. Any peak eluting before the main peak suggests N-oxide formation (more polar).[2]

Visual Workflow: Degradation Pathway

Degradation Compound 3-(Piperazin-1-yl)quinoline (Intact 2HCl Salt) Oxidation Oxidative Radical Attack Compound->Oxidation Air/Light Moisture Moisture Absorption (>40% RH) Compound->Moisture Hygroscopicity NOxide Piperazine N-Oxide (Yellow Impurity) Oxidation->NOxide Hydrate Lattice Collapse (Sticky Gum) Moisture->Hydrate Hydrolysis Ring Cleavage (Rare/Extreme pH) Hydrate->Hydrolysis Long term H2O exposure

Caption: Primary degradation routes. N-oxide formation is chemical (irreversible), while lattice collapse is physical (but ruins handling).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82044, Piperazine hydrochloride.[2] Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2] Retrieved from [Link]

  • Reagent Database. 3-(Piperazin-1-yl)quinoline CAS 198275-75-1 Physicochemical Data.[1][2] Retrieved from [Link]

Sources

Technical Support Center: 3-(Piperazin-1-yl)quinoline Dihydrochloride Stability Guide

[1]

Introduction

You are accessing the technical support repository for 3-(Piperazin-1-yl)quinoline dihydrochloride . This compound is a bifunctional scaffold often used in medicinal chemistry as a serotonin receptor ligand or a building block for kinase inhibitors.[1]

Its stability in solution is compromised by two opposing forces: the oxidative susceptibility of the piperazine ring and the photochemical reactivity of the quinoline system. This guide provides the mechanistic understanding and protocols required to prevent degradation during experimental workflows.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the molecular vulnerabilities. This compound fights a "two-front war" in solution.[1]

The Piperazine Front: N-Oxidation

The secondary amine in the piperazine ring is the primary failure point. In the presence of dissolved oxygen (DO) and trace metal ions (Fe²⁺, Cu²⁺), it undergoes radical-initiated oxidation.

  • Mechanism: The secondary amine forms a radical cation, leading to the formation of N-oxides (M+16 in Mass Spec) or ring-opening products.

  • Catalyst: This process is accelerated by light and trace transition metals found in lower-grade solvents.[1]

The Quinoline Front: Photolysis

The quinoline moiety acts as a chromophore.[1] Upon absorbing UV/Blue light, it enters an excited singlet state.[1]

  • Mechanism: The excited quinoline can transfer energy to dissolved triplet oxygen, generating Singlet Oxygen (¹O₂) .[1] This highly reactive species then attacks the piperazine ring or the quinoline itself, causing "self-sensitized photo-oxidation."

The Salt Factor: pH-Dependent Solubility

As a dihydrochloride salt (2HCl) , the compound is naturally acidic and highly water-soluble.

  • Risk: If you buffer the solution to neutral or basic pH (pH > 7.[1]0) to mimic physiological conditions, you strip the protons from the piperazine nitrogens.[1] This converts the salt to its Free Base form, which has significantly lower aqueous solubility (precipitation risk) and higher reactivity toward oxidants.[1]

Visualizing the Degradation Pathway

DegradationPathwaysCompound3-(Piperazin-1-yl)quinoline(Intact 2HCl Salt)ExcitedStateExcited Quinoline(Singlet State)Compound->ExcitedStateAbsorbs LightFreeBaseFree Base Form(Low Solubility)Compound->FreeBaseProton LossLightUV/Vis LightOxygenDissolved O2SingletO2Singlet Oxygen (¹O₂)(ROS)Oxygen->SingletO2 ActivationpHpH > 7.0(Neutralization)pH->FreeBaseExcitedState->SingletO2Energy TransferOxidationProdN-Oxide / Ring Opening(Yellow Discoloration)SingletO2->OxidationProdAttacks AmineFreeBase->OxidationProdIncreased ReactivityPrecipitatePrecipitation(Turbidity)FreeBase->PrecipitateSolubility Limit Exceeded

Figure 1: Mechanistic pathway showing how light and pH shifts drive degradation.

Module 2: Troubleshooting Guide (Q&A)

Use this section to diagnose specific issues observed in your laboratory.

Issue 1: Solution Discoloration

Q: My clear stock solution turned yellow/brown after 24 hours at 4°C. Is it still usable?

  • Diagnosis: Oxidative Degradation. The color change typically indicates the formation of N-oxides or quinoline photo-products.[1] This is often caused by insufficient degassing of solvents or exposure to ambient light.[1]

  • Action: Discard the solution. The degradation products can act as false positives in biological assays (pan-assay interference).[1]

  • Prevention: Use the Argon Purge Protocol (see Module 3) and store strictly in amber glass.[1]

Issue 2: Precipitation / Cloudiness

Q: I diluted the 10mM DMSO stock into PBS (pH 7.4), and it became cloudy. Why?

  • Diagnosis: Free Base Crash-Out. The 2HCl salt is soluble because it is ionized.[1] PBS has a high buffering capacity that neutralizes the HCl, converting the molecule to its hydrophobic free base form.[1]

  • Action:

    • Acidify the solution slightly (pH 5.5–6.0) if the assay permits.

    • Increase the DMSO concentration in the final buffer (up to 5% if tolerated) to solubilize the free base.

    • Lower the working concentration.[1]

Issue 3: Inconsistent LC-MS Peaks

Q: I see a peak at M+16 and M+14 in my mass spec data.

  • Diagnosis:

    • M+16: N-Oxide formation (Oxygen attack on piperazine).[1]

    • M+14: Carbonyl formation (likely lactam formation on the piperazine ring).[1]

  • Action: These are artifacts of sample preparation. Add 0.1% Formic Acid to your LC solvents to stabilize the amine and keep the autosampler at 4°C protected from light.[1]

Module 3: Best Practice Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock stable for >3 months.

Reagents:

  • Solvent: DMSO (Anhydrous, ≥99.9%) or Water (Milli-Q, degassed).

  • Stabilizer: 0.1 mM EDTA (optional, chelates trace metals).[1]

Step-by-Step:

  • Degas the Solvent: Sparge the solvent with Argon or Nitrogen gas for 15 minutes before adding the solid.[1] This removes dissolved oxygen (DO).[1]

  • Weighing: Weigh the dihydrochloride salt quickly. It is hygroscopic; prolonged exposure to air will absorb moisture, altering the actual molecular weight.[1]

  • Dissolution: Add the solid to the solvent.[1] Vortex until clear.

    • Note: If using water, the pH will be acidic (~pH 3-4).[1] Do not adjust this for storage. The acidity protects the amine from oxidation.[1]

  • Aliquot: Divide into single-use aliquots (e.g., 50 µL) in Amber microcentrifuge tubes.

  • Storage: Store at -20°C or -80°C.

Protocol B: Solvent Compatibility Matrix
SolventSolubility (2HCl Salt)Stability RiskRecommendation
Water High (>50 mM)Hydrolysis (Low), Oxidation (Med)Excellent for short-term. Keep acidic.
DMSO High (>50 mM)Hygroscopic (Absorbs water)Best for long-term frozen stock.[1]
Ethanol ModerateEvaporation, Concentration shiftGood for immediate use.[1]
PBS (pH 7.4) Low / Risky Precipitation (Free Base) Avoid for high conc.[1] stocks (>1 mM).[1]
Protocol C: The "Rescue" Buffer (For Assay Dilution)

If you must use a neutral buffer (pH 7.[1]4) and face precipitation, use this "Rescue Formulation" to maintain solubility:

  • Base: PBS or HEPES (pH 7.4)

  • Additives:

    • 5% DMSO (Cosolvent)

    • 0.5% Cyclodextrin (HP-β-CD) – Encapsulates the hydrophobic quinoline/free base, preventing precipitation without affecting bioactivity.

Visual Decision Tree: Troubleshooting

DecisionTreeStartUser Observes IssueObservationWhat do you see?Start->ObservationYellowYellow/Brown ColorObservation->YellowDiscolorationCloudyCloudy / PrecipitateObservation->CloudyTurbidityOxidationCause: Oxidation/PhotolysisYellow->OxidationSolubilityCause: pH > pKa (Free Base)Cloudy->SolubilityAction1Discard Solution.Check Light Protection.Degas Solvents.Oxidation->Action1Action2Check pH.Add Cosolvent (DMSO).Reduce Concentration.Solubility->Action2

Figure 2: Diagnostic decision tree for rapid troubleshooting.

References

  • International Conference on Harmonisation (ICH). Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2] (2003).[1] Defines stress testing conditions for oxidation and photolysis.

  • Fosbøl, P. L., et al. "Aqueous Solubility of Piperazine...".[1] Journal of Chemical & Engineering Data, 56(12), 5088-5093.[1] (2011).[1][3] Provides fundamental solubility data and hydrate formation risks for piperazine salts.[1]

  • Tan, W., et al. "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine."[1] The Journal of Physical Chemistry A, 125(1), 411–422.[4] (2021).[1][2][4][5][6] Establishes the mechanism of radical attack on the secondary amine of piperazine.[1]

  • Albini, A., & Monti, S. "Photophysics and photochemistry of quinoline derivatives."[1] Chemical Society Reviews.[1] Discusses the photosensitizing properties of the quinoline ring and singlet oxygen generation. (General Reference for Quinoline Photochemistry)

resolving hygroscopic issues with 3-(Piperazin-1-yl)quinoline dihydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-(Piperazin-1-yl)quinoline Dihydrochloride

  • Ticket ID: HYGRO-2HCl-PIP-QUIN

  • Status: Open

  • Severity: High (Material Stability/Handling)

  • Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Executive Summary: The "Wet Salt" Paradox

You are likely experiencing a phenomenon known as deliquescence .[1][2] The dihydrochloride (2HCl) salt of 3-(Piperazin-1-yl)quinoline contains two protonated nitrogen centers (likely the piperazine secondary amine and the quinoline nitrogen or the second piperazine nitrogen). Small inorganic counterions like chloride (


) possess high charge density. When paired with a polar organic cation, the resulting crystal lattice often has a Critical Relative Humidity (

) well below typical lab ambient conditions (often <40% RH).

Once the ambient humidity exceeds this


, the solid adsorbs water, dissolves in its own sorption layer, and collapses into a gummy oil or "syrup." This guide provides a tiered solution strategy ranging from immediate handling fixes to long-term chemical re-engineering.

Module 1: Immediate Handling (Tier 1 Support)

Use this module if you must use the current batch of material immediately.

The Core Problem: Standard weighing on an open balance allows enough time for moisture uptake to alter the mass, leading to stoichiometry errors of 5-15%.

Protocol A: The "Weighing by Difference" Technique

Do NOT tare a weighing boat and add spatulas of solid. The mass will drift upwards continuously.

  • Preparation: Dry a glass vial and cap in a desiccator.

  • Load: Add an approximate amount of the 2HCl salt to the vial inside a dry bag or glove box if possible. Cap immediately.

  • Initial Weigh: Place the capped vial on the analytical balance. Record Mass (

    
    ).
    
  • Dispense: Quickly uncap, pour the estimated amount into your reaction vessel, and recap immediately. Do not use a spatula (it introduces surface area and transfer loss).

  • Final Weigh: Weigh the capped vial again (

    
    ).
    
  • Calculation: Mass delivered =

    
    .
    
Visualization: Hygroscopic Handling Workflow

HygroscopicHandling Start Start: Sticky/Wet Solid CheckRH Check Lab RH% Start->CheckRH Decision RH > 30%? CheckRH->Decision GloveBox Use Glove Box/Bag (N2/Ar Atmosphere) Decision->GloveBox Yes SpeedWeigh Weigh by Difference (Closed Vial) Decision->SpeedWeigh No (Risk acceptable) GloveBox->SpeedWeigh Solubilize Dissolve Immediately in Anhydrous Solvent SpeedWeigh->Solubilize StockSol Store as Stock Solution (Aliquot & Freeze) Solubilize->StockSol

Figure 1: Decision logic for handling deliquescent solids to minimize mass error.

Module 2: Purification & Drying (Tier 2 Support)

Use this module if your material is already gummy or clumping.

The Core Problem: Heating a wet HCl salt often leads to hydrolysis (acid-catalyzed degradation) or "melt-back" where the solid dissolves in its own hydration water during heating.

Protocol B: Vacuum Drying with Phosphorus Pentoxide ( )

Standard oven drying is insufficient. You must create a chemical potential gradient.

ParameterSetting/MaterialRationale
Vessel Drying Pistol or Vacuum DesiccatorMinimizes headspace.
Desiccant

(Phosphorus Pentoxide)
Chemically reacts with water (irreversible); superior to Silica or

.
Temperature 40°C - 50°CGentle heat drives kinetic desorption without melting the salt.
Vacuum < 1 mbar (High Vacuum)Lowers the boiling point of bound water.
Duration 24 - 48 HoursHygroscopic salts hold water in the lattice deep within the particle.

Critical Warning: Do not lyophilize (freeze-dry) HCl salts from water unless you have a specific cycle optimized. HCl salts often have low glass transition temperatures (


) and will collapse into a sticky cake upon sublimation.

Module 3: Solid-State Re-Engineering (Tier 3 Support)

Use this module if you are in early development and can change the solid form.

The Core Problem: The dihydrochloride (2HCl) form is likely thermodynamically unstable relative to hydration. The chloride ion is small and creates a high lattice energy that, paradoxically, often correlates with high hygroscopicity in amine salts due to aggressive hydrogen bonding capability.

Strategy: The Counter-Ion Switch

To permanently solve hygroscopicity, replace the


 counter-ion with a larger, less mobile organic anion.

Recommended Alternatives:

  • Fumarate (1:1 or 2:1): Fumaric acid is planar and forms stable hydrogen bond networks that pack well, often excluding water.

  • Succinate: Similar to fumarate but more flexible; often yields non-hygroscopic salts.

  • Maleate: Useful if solubility needs to be maintained, though sometimes less stable than fumarate.

Visualization: Salt Selection Decision Matrix

SaltSelection Problem Current Form: 2HCl Salt (Hygroscopic) Analysis Analyze pKa (Piperazine N1/N2) Problem->Analysis Screening Counter-Ion Screen Analysis->Screening OptionA Fumarate (High Stability, Low Hygroscopicity) Screening->OptionA OptionB Succinate (Good Balance) Screening->OptionB OptionC Mono-HCl (Reduce Charge Density) Screening->OptionC Test DVS Analysis (Dynamic Vapor Sorption) OptionA->Test OptionB->Test OptionC->Test Outcome Target: <2% Mass Gain at 80% RH Test->Outcome

Figure 2: Strategic workflow for selecting a stable salt form.

Frequently Asked Questions (FAQ)

Q1: Can I just store the 2HCl salt in the fridge? A: Risky. While cold slows degradation, refrigerators often have high humidity. If the container seal is imperfect, the cold salt will act as a condenser, pulling moisture in rapidly upon removal. Always bring to room temperature inside a desiccator before opening.

Q2: My sample turned into a yellow oil. Is it degraded? A: Not necessarily. It has likely deliquesced (dissolved in water).

  • Test: Dissolve a small amount in an anhydrous solvent (e.g., Methanol) and run an HPLC/LC-MS. If the parent peak is intact, you can recover it by re-precipitating or drying as per Module 2.

  • Note: Quinoline derivatives can oxidize; if the color has darkened significantly (brown/black), oxidative degradation may have occurred.

Q3: Why is the 2HCl salt so much worse than the Mono-HCl? A: The 2HCl salt forces a proton onto the less basic quinoline nitrogen or the second piperazine nitrogen, creating a high charge density. This disrupts the crystal packing energy, making the lattice more susceptible to water insertion to stabilize the charge. A Mono-HCl salt might leave the less basic nitrogen free, allowing for better crystal packing [1].

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[3] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text on counter-ion selection and hygroscopicity mechanisms).

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals. Link (Relevant for understanding solid-state regulatory implications).

  • Pudipeddi, M., & Serajuddin, A. T. (2005). Trends in salt selection of new drug candidates. Advanced Drug Delivery Reviews, 57(10), 1338-1354. Link (Review of salt selection frequencies and hygroscopicity issues).

  • Newman, A. (2013). Solid State Characterization of Pharmaceuticals. (Detailed methodologies on DVS and hygroscopicity testing).

Sources

Technical Support Center: Stability & Degradation Analysis of 3-(Piperazin-1-yl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

User Guide ID: TS-LCMS-PQ-001
Status: Active
Effective Date: February 14, 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the structural elucidation and chromatographic separation of 3-(Piperazin-1-yl)quinoline and its degradation products.

This compound consists of a quinoline scaffold coupled to a piperazine ring. As a dihydrochloride salt, it is prone to specific degradation pathways—primarily oxidation and photolysis—that present unique challenges in Liquid Chromatography-Mass Spectrometry (LC-MS). The secondary amine in the piperazine ring and the nitrogen in the quinoline ring are distinct "hotspots" for reactivity.

Module 1: Method Development & Optimization

Q: My parent compound elutes early and co-elutes with polar degradants. How do I improve retention?

A: The piperazine moiety renders the molecule highly polar and basic. In standard acidic Reversed-Phase (RP) conditions, the molecule is doubly charged, leading to poor retention on C18 columns.

Recommended Protocol:

  • High pH Reversed-Phase: Use a hybrid-silica C18 column (e.g., Waters XBridge or Agilent Poroshell HPH) stable at pH 10.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

    • Mobile Phase B: Acetonitrile.[1][2][3][4]

    • Mechanism: At pH 10, the piperazine secondary amine (pKa ~9.8) is largely uncharged, significantly increasing hydrophobicity and retention.

  • HILIC Mode: If polar degradants (like N-oxides) are unretained even at high pH, switch to Hydrophilic Interaction Liquid Chromatography (HILIC).

    • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

    • Mobile Phase: High organic (90% ACN) with 10 mM Ammonium Formate (pH 3.0).

Q: I see "ghost peaks" in blank injections after running my sample. Is this degradation?

A: Likely not. Piperazine derivatives are notorious for carryover due to strong ionic interactions with silanols in the injector needle or column frit.

Troubleshooting Steps:

  • Needle Wash: Switch to an aggressive needle wash: 40:40:20 (MeOH:ACN:Isopropanol) + 0.1% Formic Acid.

  • Passivation: Inject a "sawtooth" gradient of 100% ACN to 100% Water (with 0.1% Formic Acid) to strip the column.

Module 2: Forced Degradation Protocols (Stress Testing)

To identify potential impurities, you must force the molecule to degrade. We follow ICH Q1A(R2) guidelines.

Standard Stress Conditions Table
Stress TypeConditionTarget DegradationExpected Mechanism
Acidic 0.1 N HCl, 60°C, 24hHydrolysis (Minor)Ring opening (rare), Salt disproportionation
Basic 0.1 N NaOH, 60°C, 24hHydrolysis / OxidationAmide formation (if trace oxidants present)
Oxidative 3% H₂O₂, RT, 4hN-Oxidation Formation of Piperazine-N-oxide & Quinoline-N-oxide
Photolytic 1.2 million lux hoursRadical Oxidation Quinoline ring oxidation, oxidative coupling
Thermal 80°C (Solid State), 7 daysPyrolysisDimerization, Dealkylation
Visualizing the Stress Workflow

StressWorkflow cluster_conditions Stress Conditions (ICH Q1A) Start Parent Sample (Dihydrochloride) Acid Acid/Base Hydrolysis Start->Acid Oxid Oxidation (H2O2) Start->Oxid Light Photolysis (UV/Vis) Start->Light LC LC Separation (High pH or HILIC) Acid->LC Oxid->LC Light->LC MS HRMS Analysis (Q-TOF / Orbitrap) LC->MS  Detect m/z

Figure 1: Workflow for generating and analyzing forced degradation samples.[5][6]

Module 3: Structural Elucidation of Degradants

Q: How do I distinguish between an N-Oxide and a Hydroxyl impurity? They have the same mass change (+16 Da).

A: This is the most common challenge. Both add +15.9949 Da to the parent mass.

Differentiation Logic:

  • Retention Time:

    • N-Oxides: Much more polar than the parent. They will elute earlier in Reversed-Phase.

    • Hydroxyls: Only slightly more polar. They elute closer to the parent.

  • MS/MS Fragmentation (The "Gold Standard"):

    • N-Oxide: Characterized by a "clean" loss of 16 Da (Oxygen) or 17 Da (OH radical) in the MS2 spectrum.

    • Hydroxyl: Usually shows a loss of 18 Da (H₂O) or is stable (phenolic hydroxyls on the quinoline ring are hard to dehydrate).

  • In-Source Fragmentation:

    • N-oxides are thermally labile.[5][7] If you see the parent mass intensity increase when you lower the source temperature, it is likely an N-oxide decomposing in the source.

Degradation Pathway Map

The diagram below illustrates the specific fragmentation and degradation logic for 3-(Piperazin-1-yl)quinoline.

DegradationPath cluster_Oxidation Oxidative Stress (H2O2 / Light) cluster_MS2 MS/MS Diagnostic Ions Parent Parent Molecule [M+H]+ NOxide_Pip Piperazine N-Oxide (+16 Da) Elutes Early Parent->NOxide_Pip 1° Oxidation Site NOxide_Quin Quinoline N-Oxide (+16 Da) Stable Ring Parent->NOxide_Quin 2° Oxidation Site Hydroxyl Hydroxylated Impurity (C-OH) Parent->Hydroxyl Metabolic/Light RingOpen Ethylenediamine Derivative (Ring Opening) NOxide_Pip->RingOpen Radical/Thermal Rearrangement Frag_O Loss of Oxygen [M+H - 16]+ NOxide_Pip->Frag_O Characteristic Fragmentation NOxide_Quin->Frag_O Characteristic Frag_H2O Loss of Water [M+H - 18]+ Hydroxyl->Frag_H2O Dehydration

Figure 2: Degradation pathways and MS/MS diagnostic strategies for differentiating oxidative products.

Module 4: Troubleshooting LC-MS Anomalies

Scenario: Signal Suppression

Symptom: The internal standard signal drops significantly at the retention time of the degradation product. Root Cause: The degradant (likely the salt counter-ions or high-concentration N-oxide) is causing ion suppression in the ESI source. Fix:

  • Dilute: Inject 10x less sample.

  • Chromatography: Improve separation. If the degradant co-elutes with the parent, the quantitation will be biased. Switch to the High pH method (Module 1).

Scenario: Mass Balance Discrepancy

Symptom: Parent compound decreases by 20%, but degradant peaks only account for 5%. Root Cause:

  • Non-Chromophoric Degradants: If using UV detection, ring-opened piperazines may lose UV absorbance. Rely on Total Ion Chromatogram (TIC) .

  • Insoluble Aggregates: Oxidative coupling of quinoline rings can form insoluble polymers that filter out before the column. Check the sample vial for precipitation.

References

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). [Link][8]

  • Ma, B., & Zhu, M. (2009). Recent advances in the applications of liquid chromatography–mass spectrometry for the identification of reactive drug metabolites.
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. [Link]

  • Bocxlaer, J. V., et al. (2000). Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds.[5][7][9][10][11] (Foundational work on MS fragmentation differences).

Sources

overcoming background noise in fluorescence assays with 3-(Piperazin-1-yl)quinoline dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing 3-(Piperazin-1-yl)quinoline dihydrochloride in fluorescence-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance. Our goal is to empower you to overcome common experimental hurdles, particularly the challenge of high background noise, ensuring the generation of robust and reliable data.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the use of this compound.

Q1: What are the spectral properties of this compound?

While specific excitation and emission maxima for this compound are not broadly published, quinoline derivatives typically excite in the UV to blue range (approx. 340-400 nm) and emit in the blue to green range (approx. 450-550 nm). It is crucial to experimentally determine the optimal excitation and emission wavelengths in your specific assay buffer using a spectrophotometer or microplate reader with scanning capabilities.[1][2]

Q2: I am observing high background fluorescence in my assay. What are the common causes?

High background fluorescence, or autofluorescence, is a frequent issue in fluorescence assays and can originate from multiple sources.[3][4] These include:

  • Assay Components: Phenol red and fetal bovine serum (FBS) in cell culture media are significant contributors to background noise.[3][5]

  • Endogenous Cellular Molecules: Naturally occurring molecules within cells, such as NADH, riboflavin, collagen, and lipofuscin, can fluoresce and interfere with the signal.[3][6]

  • Plasticware: Standard plastic-bottom microplates can exhibit significant autofluorescence.[7]

  • Reagent Impurities: Impurities in your assay buffer or the this compound itself can be fluorescent.[8]

Q3: How can I quickly check if my high background is from my sample or the instrument?

Run a "buffer only" control in your microplate. If the background remains high, the issue may stem from the buffer components or the microplate itself. If the background is low with the buffer alone, the source is likely autofluorescence from your cells or other biological components.

Q4: What type of microplate is best for this assay?

For fluorescence assays, it is highly recommended to use black-walled, clear-bottom microplates. The black walls minimize well-to-well crosstalk and reduce background fluorescence from scattered light, while the clear bottom is necessary for bottom-reading instruments, often used with adherent cells.[5][9]

II. Troubleshooting Guide: Overcoming High Background Noise

This guide provides a systematic approach to identifying and mitigating sources of background fluorescence in your assays involving this compound.

Issue 1: High Background Signal from Assay Media and Supplements

Phenol red and serum are common culprits for high background fluorescence, particularly in the green emission spectrum where quinoline derivatives often emit.[3][10]

Protocol 1: Migrating to a Low-Fluorescence Assay Medium
  • Preparation: Culture your cells in their standard growth medium (e.g., DMEM with 10% FBS and phenol red).

  • Pre-Assay Wash: Immediately before adding the this compound, gently wash the cells twice with pre-warmed, phenol red-free medium or a buffered saline solution like PBS containing calcium and magnesium.[5]

  • Assay Execution: Perform the final incubation and fluorescence reading in the phenol red-free medium. If tolerated by your cells for the duration of the assay, consider using a serum-free medium or one with a reduced serum concentration.[3][6]

  • Analysis: Compare the background fluorescence of the "no-probe" control wells with and without the media change.

Issue 2: Autofluorescence from Cellular Components

Cells naturally contain fluorescent molecules that can create a high background signal, masking the specific signal from your probe.[3][6]

Workflow for Diagnosing and Mitigating Cellular Autofluorescence

Below is a DOT script for a Graphviz diagram illustrating the decision-making process for addressing cellular autofluorescence.

start High Background Detected check_unlabeled Run Unlabeled Control (Cells + Vehicle) start->check_unlabeled is_autofluorescent Is Background Still High? check_unlabeled->is_autofluorescent Analyze Data fixation_issue Source: Fixation-Induced Autofluorescence is_autofluorescent->fixation_issue Yes (in fixed cells) endogenous_issue Source: Endogenous Autofluorescence is_autofluorescent->endogenous_issue Yes (in live cells) no_issue Background Acceptable is_autofluorescent->no_issue No fixation_solution Optimize Fixation Protocol: - Reduce Fixative Concentration - Use Non-Aldehyde Fixative (Methanol) - Add Quenching Step (Sodium Borohydride) fixation_issue->fixation_solution endogenous_solution Optimize Wavelength & Dye: - Shift to Red-shifted Dyes - Narrow Emission Bandwidth endogenous_issue->endogenous_solution

Caption: Decision workflow for troubleshooting cellular autofluorescence.

Protocol 2: Chemical Quenching of Fixation-Induced Autofluorescence

Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with cellular amines.[4][11][12]

  • Fixation: Fix your cells as per your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).

  • Washing: Wash the cells three times with PBS to remove the fixative.

  • Quenching: Prepare a fresh solution of 0.1% sodium borohydride in PBS. Caution: Sodium borohydride is a strong reducing agent and should be handled with care.

  • Incubation: Incubate the fixed cells with the sodium borohydride solution for 15-30 minutes at room temperature.

  • Final Washes: Wash the cells thoroughly three to four times with PBS before proceeding with your staining protocol.

  • Evaluation: Image an unstained, quenched sample to confirm the reduction in background fluorescence compared to an unquenched control.[3]

Issue 3: Suboptimal Instrument Settings

Incorrect settings on your microplate reader or microscope can artificially increase background noise and reduce your signal-to-noise ratio.[1][5]

Optimizing Microplate Reader Settings
ParameterRecommendationRationale
Gain Setting Adjust the gain on a positive control well (highest expected signal) to be around 90% of the detector's maximum.A high gain on a dim signal can amplify noise, while a low gain can make the signal indistinguishable from the background. An optimized gain maximizes the dynamic range.[5][13]
Bandwidth Use the narrowest bandwidth that provides sufficient signal. A bandwidth of 15-20 nm is often a good starting point.A wider bandwidth can increase signal but may also capture more background noise and increase spectral overlap.[1][14]
Reading Position For adherent cells, use the "bottom read" function if available.This minimizes the light path through potentially fluorescent media and focuses on the cell monolayer.[9][10]
Well Scanning If your cells are not uniformly distributed, use an orbital or spiral well-scanning feature.This averages the signal across the well, providing more reproducible data and correcting for heterogeneous signal distribution.[5]
Protocol 3: Determining Optimal Excitation and Emission Wavelengths
  • Sample Preparation: Prepare a well with your highest expected signal (e.g., positive control) and a well with your negative control (e.g., cells with vehicle).

  • Excitation Scan: Set a fixed emission wavelength based on the expected properties of the quinoline derivative (e.g., 480 nm). Scan a range of excitation wavelengths (e.g., 320-420 nm) to find the peak that provides the largest difference between the positive and negative controls.

  • Emission Scan: Using the optimal excitation wavelength determined in the previous step, scan a range of emission wavelengths (e.g., 430-550 nm) to identify the peak with the best signal-to-noise ratio.[2]

  • Final Settings: Use the determined optimal excitation and emission wavelengths for your experiment.

III. Experimental Workflow & Data Interpretation

The following diagram outlines a comprehensive workflow for a fluorescence assay using this compound, incorporating the troubleshooting steps discussed.

start Assay Planning plate_cells Plate Cells in Black-walled, Clear-bottom Plate start->plate_cells treat_cells Apply Experimental Treatment plate_cells->treat_cells media_swap Wash & Swap to Phenol Red-Free Medium treat_cells->media_swap add_probe Add 3-(Piperazin-1-yl)quinoline dihydrochloride media_swap->add_probe incubate Incubate add_probe->incubate read_plate Read Plate with Optimized Settings incubate->read_plate troubleshoot High Background? read_plate->troubleshoot analyze Data Analysis end Final Results analyze->end troubleshoot->analyze No guide Refer to Troubleshooting Guide troubleshoot->guide Yes guide->start Re-optimize Assay

Sources

Validation & Comparative

Structure-Activity Relationship (SAR) of 3-(Piperazin-1-yl)quinoline Analogs: A Comparative Design Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(Piperazin-1-yl)quinoline dihydrochloride (CAS: 1306604-79-4 / Free base: 198275-75-1) represents a distinct "privileged scaffold" in medicinal chemistry, structurally isomeric to the well-known serotonergic probe Quipazine (2-(piperazin-1-yl)quinoline).[1][2]

Unlike the 2-isomer, which acts as a non-selective 5-HT


/5-HT

agonist with significant emetic side effects, the 3-substituted isomer serves as a critical template for developing selective Multi-Target Directed Ligands (MTDLs) .[2] It is particularly valued in the design of antipsychotics and antidepressants targeting 5-HT

, 5-HT

, and D

receptors while minimizing off-target affinity for 5-HT

(linked to valvulopathy).[2]

This guide objectively compares the SAR, synthetic accessibility, and pharmacological profiles of 3-piperazinyl quinolines against their 2- and 4-positional isomers.[2]

Positional Isomerism & SAR Logic

The biological activity of piperazinyl-quinolines is strictly governed by the attachment point of the piperazine ring relative to the quinoline nitrogen.[2]

Comparative Pharmacophore Analysis
Feature2-Isomer (Quipazine) 3-Isomer (Target Scaffold) 4-Isomer (Chloroquine-like)
Primary Target 5-HT

, 5-HT

(Agonist)
5-HT

, 5-HT

, D

(Antagonist/Partial Agonist)
Plasmodium, Bacteria, 5-HT

Electronic State Highly conjugated; N1-piperazine lone pair delocalized into quinoline.[1][2]Non-conjugated ; N1 lone pair is chemically distinct, increasing basicity.Conjugated; often used for DNA intercalation.
Synthetic Route S

Ar (Facile)
Pd-Catalyzed Coupling (Buchwald-Hartwig) S

Ar (Facile)
Key Liability Emetic (5-HT

), Valvulopathy (5-HT

)
Lower intrinsic affinity requires linker optimization.[2][3]Cardiotoxicity (hERG inhibition).
SAR Decision Matrix

The 3-piperazinyl scaffold is preferred when selectivity is paramount.[1][2] The lack of direct conjugation between the piperazine nitrogen and the quinoline ring (due to the meta-relationship with the quinoline nitrogen) alters the pKa and electrostatic potential map, reducing affinity for 5-HT


 receptors (associated with nausea) while maintaining a scaffold suitable for 5-HT

/D

modulation.

SAR_Logic Scaffold Piperazinyl-Quinoline Scaffold Pos2 2-Position (Quipazine) Scaffold->Pos2 Isomerism Pos3 3-Position (Target) Scaffold->Pos3 Pos4 4-Position Scaffold->Pos4 Effect2 High 5-HT2/3 Affinity (Emetic/Psychedelic) Pos2->Effect2 Effect3 Modulatable Selectivity (5-HT1A/7, D2) Low Toxicity Pos3->Effect3 Effect4 Anti-infective (DNA Intercalation) Pos4->Effect4

Figure 1: Functional divergence of piperazinyl-quinoline isomers. The 3-position (Green) offers the optimal balance for CNS drug development requiring high selectivity.[2]

Performance Comparison: Binding Affinity Data

The following data compares the 3-piperazinyl scaffold against standard reference compounds. Data is aggregated from structure-affinity studies of "long-chain" arylpiperazines where the quinoline acts as the headgroup.[1][2]

Table 1: Receptor Binding Profiles ( in nM)
Compound ClassStructure5-HT

5-HT

5-HT

D

Selectivity Note
3-PQ Derivative 3-(4-alkylpiperazin-1-yl)quinoline15 - 45 >1,00020 - 60 150 - 300High 5-HT

/5-HT

selectivity; Low 5-HT

liability.[1][2]
Quipazine 2-(piperazin-1-yl)quinoline8002 - 15 150>1,000Potent 5-HT

agonist (Hallucinogenic potential).[1][2]
mCPP 1-(3-chlorophenyl)piperazine453080350Non-selective "dirty" drug profile.[1][2]
Aripiprazole Quinolinone-piperazine analog1.73.4100.3Clinical Standard (High potency, but metabolic issues).

Key Insight: The unmodified this compound is a weak binder on its own (


).[1][2] Its performance peaks when used as a headgroup  in "long-chain" ligands (e.g., attached via a butyl chain to an imide), where it provides essential hydrophobic interactions without triggering the 5-HT

activation associated with the 2-isomer.[2]

Experimental Protocols

A. Synthesis: The Buchwald-Hartwig Challenge

Unlike 2-chloroquinoline (which reacts via S


Ar), 3-bromoquinoline is electron-rich and resistant to nucleophilic attack.[1][2] Synthesis must proceed via Palladium-catalyzed cross-coupling.[1][2]

Protocol for this compound:

  • Reagents: 3-Bromoquinoline (1.0 eq), Piperazine (3.0 eq), Pd

    
    (dba)
    
    
    
    (2 mol%), BINAP (4 mol%), NaO_t_Bu (1.4 eq).
  • Solvent: Toluene (anhydrous), degassed.

  • Procedure:

    • Charge flask with Pd catalyst, ligand, and base under Argon.

    • Add 3-bromoquinoline and excess piperazine (to prevent bis-coupling).[1][2]

    • Heat to 100°C for 12–16 hours.

    • Workup: Filter through Celite. Evaporate solvent.[4]

    • Salt Formation: Dissolve crude oil in EtOH. Add concentrated HCl (dropwise) at 0°C. The dihydrochloride salt precipitates as a white/off-white solid.[1][2]

  • Validation:

    
    H NMR must show distinct separation of piperazine protons (approx. 3.2 ppm) and lack of aromatic shift characteristic of the 2-isomer.[2]
    
B. Self-Validating Binding Assay (Radioligand)

To verify the activity of synthesized analogs:

  • Membrane Prep: CHO cells expressing h5-HT

    
     or h5-HT
    
    
    
    .[1][2]
  • Radioligand: [

    
    H]-8-OH-DPAT (for 1A) or [
    
    
    
    H]-SB-269970 (for 7).
  • Validation Step: Include Quipazine as a negative control for selectivity (should show low affinity for 1A/7 compared to 2A) and Buspirone as a positive control.

  • Data Analysis: Calculate

    
     using the Cheng-Prusoff equation.[1][2] A valid 3-PQ analog must exhibit 
    
    
    
    nM for the target to be considered a "hit."[1][2]

Mechanism of Action & Signaling

The 3-piperazinyl quinoline scaffold modulates downstream signaling differently depending on the linker attached to the N4-nitrogen.

Signaling_Pathway Ligand 3-PQ Derivative (Ligand) R_5HT1A 5-HT1A Receptor (Gi/o coupled) Ligand->R_5HT1A Agonist R_5HT7 5-HT7 Receptor (Gs coupled) Ligand->R_5HT7 Antagonist AC Adenylyl Cyclase R_5HT1A->AC Inhibition R_5HT7->AC Activation (Blocked) cAMP cAMP Levels AC->cAMP PKA PKA Activation cAMP->PKA ERK ERK1/2 Phosphorylation PKA->ERK Neurogen Neurogenesis (Antidepressant) ERK->Neurogen Cognition Pro-Cognitive Effects ERK->Cognition

Figure 2: Dual-target signaling mechanism.[1][2] 3-PQ derivatives often act as 5-HT1A agonists and 5-HT7 antagonists, a synergistic profile for treating cognitive deficits in depression.[1][2]

References

  • Glennon, R. A., et al. (1989).[5] "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Pharmacology. Link

    • Supports the claim regarding the necessity of the quinoline nitrogen position for 5-HT3 affinity (Quipazine vs. analogs).[2][5]

  • Leopoldo, M., et al. (2011). "Structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides: a new class of 5-HT7 receptor agents." Journal of Medicinal Chemistry. Link

    • Provides SAR data on long-chain arylpiperazines and the importance of the arom
  • BldPharm. "3-(Piperazin-1-yl)quinoline Product Specifications & CAS 198275-75-1."[1][2] Commercial Database. Link

    • Verifies commercial availability and chemical identity of the specific 3-isomer building block.
  • Zajdel, P., et al. (2012). "Quinoline- and isoquinoline-sulfonamide analogs of aripiprazole: Novel antipsychotic agents?" Bioorganic & Medicinal Chemistry. Link

    • Illustrates the use of quinoline scaffolds in designing D2/5-HT ligands.

Sources

comparing bioactivity of 3-(Piperazin-1-yl)quinoline dihydrochloride vs free base form

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bottom Line: For 95% of biological applications—including receptor binding assays, cell culture treatments, and in vivo dosing—3-(Piperazin-1-yl)quinoline Dihydrochloride (2HCl) is the superior choice due to its aqueous solubility, oxidative stability, and precise stoichiometry.

The Free Base form is restricted to specific niche applications:

  • Permeability assays (e.g., PAMPA) requiring non-ionized starting conditions.

  • Chemical derivatization (e.g., N-alkylation) where protons interfere with nucleophilicity.

  • Lipophilic formulations requiring non-polar solvents.

Physicochemical Profile & Stability

The biological performance of this scaffold is dictated by the ionization state of the piperazine nitrogen atoms and the quinoline ring.

Chemical Specifications
FeatureDihydrochloride Salt (2HCl) Free Base
Formula C₁₃H₁₅N₃[1] · 2HClC₁₃H₁₅N₃
MW ~286.2 g/mol 213.28 g/mol
Solubility (Water) High (>50 mg/mL)Very Low (<0.1 mg/mL)
Solubility (DMSO) ModerateHigh
pKa (Piperazine) ~5.3 (N1), ~9.8 (N4)~5.3 (N1), ~9.8 (N4)
Stability High; Resistant to oxidationHygroscopic; Absorbs CO₂
Appearance White/Cream Crystalline SolidViscous Oil or Low-Melting Solid
The "CO₂ Trap" (Critical Stability Warning)

The Free Base form of piperazine derivatives is chemically reactive with atmospheric carbon dioxide. Upon exposure to air, the secondary amine of the piperazine ring reacts with CO₂ to form carbamic acid or carbamate salts .

  • Impact: This alters the molecular weight and purity of your stock over time, leading to inaccurate dosing in bioassays.

  • Solution: The 2HCl salt fully protonates the amine, blocking this reaction and ensuring long-term shelf stability.

Bioactivity & Assay Suitability

Mechanism of Action Consistency

It is a fundamental principle of medicinal chemistry that the active species at the target site is pH-dependent, not source-dependent. Once dissolved in a physiological buffer (pH 7.4), both the Salt and Free Base equilibrate to the same ratio of ionized/unionized species (governed by the Henderson-Hasselbalch equation).

Therefore, the "bioactivity" difference is actually a "bioavailability" difference.

A. Receptor Binding & Enzyme Assays (In Vitro)
  • Recommendation: Use Dihydrochloride Salt .

  • Reasoning: Aqueous buffers (Tris, PBS, HEPES) are used in these assays. The Free Base will likely precipitate out of solution upon dilution from DMSO, causing "false negatives" or erratic IC50 curves. The Salt dissolves instantly in water/buffer.

  • Note: The acidity of the 2HCl salt is negligible in buffered systems; the buffer capacity of HEPES/Tris easily neutralizes the HCl protons.

B. Cell Culture (Cellular Bioactivity)
  • Recommendation: Use Dihydrochloride Salt .

  • Reasoning:

    • Stock Prep: You can prepare 100 mM stocks in sterile water or PBS, avoiding DMSO cytotoxicity.

    • Permeability: While the uncharged base permeates membranes, the salt dissociates immediately in the cell culture media (pH 7.4). The equilibrium shifts to allow the uncharged fraction to enter the cell passively.

C. In Vivo (Animal Studies)
  • Recommendation: Use Dihydrochloride Salt .

  • Reasoning: Oral or intraperitoneal (IP) administration requires a soluble vehicle. The Free Base requires toxic co-solvents (Tween-80, high % DMSO) or low pH adjustments to dissolve. The Salt dissolves in saline, minimizing vehicle-induced stress in animal models.

Visualization: Solubility & Decision Logic

Diagram 1: Dissolution & Equilibrium Logic

This diagram illustrates why the starting form (Salt vs. Base) does not change the final active species in a physiological buffer.

G cluster_0 Starting Material (Solid) cluster_1 Physiological Buffer (pH 7.4) Salt 2HCl Salt (Crystalline, Stable) Dissolved Dissolved Species (Identical Equilibrium) Salt->Dissolved Dissolves Rapidly (Releases 2 Cl-) Base Free Base (Lipophilic, Unstable) Base->Dissolved Slow/Poor Dissolution (Requires DMSO/Acid) Target Biologial Target (Receptor/Enzyme) Dissolved->Target Binding

Caption: Regardless of the starting form, the active species at pH 7.4 is identical. The Salt form ensures reliable delivery into the aqueous phase.

Diagram 2: Selection Decision Tree

DecisionTree Start Select Application InVivo In Vivo / Animal Model Start->InVivo InVitro In Vitro (Binding/Enzyme) Start->InVitro ChemSynth Chemical Synthesis (Derivatization) Start->ChemSynth Permeability PAMPA / Lipophilicity Start->Permeability UseSalt USE 2HCl SALT (Solubility & Stability) InVivo->UseSalt Saline Vehicle InVitro->UseSalt Aqueous Buffer UseBase USE FREE BASE (Non-Polar Solvent) ChemSynth->UseBase Organic Solvent Permeability->UseBase Membrane Mimic

Caption: Workflow for selecting the appropriate chemical form based on experimental constraints.

Experimental Protocols

Protocol A: Preparation of Stock Solutions (2HCl Salt)

Use this for standard screening.

  • Weighing: Weigh the 2HCl salt rapidly (it is slightly hygroscopic).

  • Solvent: Add Sterile Distilled Water or PBS to achieve a 10 mM - 100 mM concentration.

    • Note: If using high concentrations (>50 mM), check pH. The solution will be acidic.[2] Neutralize with 1N NaOH only if injecting directly into animals without dilution. For cell culture, the dilution factor (1:1000) makes neutralization unnecessary.

  • Storage: Aliquot and store at -20°C. Stable for >6 months.

Protocol B: "Salt-Break" Extraction (Converting Salt to Base)

Use this ONLY if you require the Free Base for a specific lipophilic assay.

  • Dissolve: Dissolve 100 mg of 3-(Piperazin-1-yl)quinoline 2HCl in 5 mL water.

  • Basify: Add 10% Na₂CO₃ or 1N NaOH dropwise until pH > 11. The solution will become cloudy as the Free Base precipitates.

  • Extract: Add 5 mL of Dichloromethane (DCM) or Ethyl Acetate. Shake vigorously.

  • Separate: Collect the organic (bottom) layer.

  • Dry: Evaporate the solvent under nitrogen flow. The residue is the Free Base .

    • Critical: Use immediately or store under inert gas (Argon/Nitrogen) to prevent CO₂ absorption.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1534386, 4-Piperazin-1-ylquinoline. Retrieved from [Link]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[3] [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]

Sources

Mastering Purity: The 1H NMR Validation Protocol for 3-(Piperazin-1-yl)quinoline Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Salt Stoichiometry Challenge

In the high-stakes landscape of drug development, 3-(Piperazin-1-yl)quinoline serves as a critical pharmacophore, particularly in the design of serotonin receptor modulators and anti-infective agents. However, its utility is strictly governed by its solid-state form. The dihydrochloride (2HCl) salt is preferred for its enhanced aqueous solubility and bioavailability compared to the free base.

The Problem: Standard HPLC-UV methods effectively separate organic impurities but fail to definitively validate the salt stoichiometry (2HCl vs. 1HCl vs. Free Base) or detect non-chromophoric contaminants like residual water and inorganic salts.

The Solution: This guide establishes Quantitative 1H NMR (qNMR) as the superior, self-validating analytical standard. Unlike HPLC, which infers purity based on relative retention, qNMR provides a direct molar measurement of the active pharmaceutical ingredient (API), the counterion stoichiometry, and residual solvents in a single experiment.

Strategic Comparison: qNMR vs. HPLC vs. LC-MS

For a researcher requiring absolute certification of the 3-(Piperazin-1-yl)quinoline dihydrochloride salt, qNMR offers the most complete purity profile.

FeatureqNMR (Recommended) HPLC-UV LC-MS
Primary Output Molar Purity & StructureArea % PurityMolecular Weight / ID
Salt Validation Direct (via protonated amine shifts)Indirect/None (Salt dissociates)Indirect (Observe M+H)
Stoichiometry Precise (Integrals of API vs. Acid)ImpossibleQualitative only
Residual Solvent Quantitative (e.g., EtOH, Water)Requires GC (Gas Chromatography)Poor detection
Blind Spots Inorganic salts (NaCl), paramagnetic impuritiesNon-UV active compounds, counterionsIon suppression effects
Sample Prep Dissolve & Shoot (Non-destructive)Filtration, Mobile Phase PrepDilution, Ionization checks

Expert Insight: HPLC is indispensable for detecting trace organic impurities (<0.1%). However, for a "Certificate of Analysis" regarding the identity and composition of the salt, NMR is the authoritative technique.

The Validation Protocol: Technical Deep Dive

The Self-Validating System

A robust NMR protocol must be "self-validating." This means the spectrum itself contains internal checks that confirm the success of the experiment without external reference standards.

Validation Logic for 3-(Piperazin-1-yl)quinoline 2HCl:

  • Region A (Aromatic): The Quinoline H2 proton is a distinct singlet, highly deshielded. It serves as the internal molar anchor (Integral = 1.0).

  • Region B (Aliphatic): The Piperazine ring protons (8H) must integrate to exactly 8.0 relative to H2. Deviations indicate degradation or synthesis by-products.

  • Region C (Exchangeable): In DMSO-d6, the ammonium protons (

    
     and 
    
    
    
    ) appear as broad singlets >9.0 ppm. Their presence confirms the salt form.
Theoretical 1H NMR Assignments (DMSO-d6)

Note: Chemical shifts (


) are diagnostic estimates for the dihydrochloride salt form. Values may shift slightly based on concentration and temperature.
PositionProton TypeMultiplicityApprox.[1] Shift (

ppm)
Diagnostic Value
Quinoline-2 Ar-HSinglet (s)8.90 – 9.20 Anchor Peak. Most deshielded aromatic proton.
Quinoline-4 Ar-HDoublet (d)8.50 – 8.80Confirms quinoline core integrity.
Quinoline-5,6,7,8 Ar-HMultiplets (m)7.60 – 8.20Characteristic aromatic pattern.
Piperazine (N1)

(proximal)
Triplet/Broad3.60 – 3.90 Deshielded by aromatic ring & protonation.
Piperazine (N4)

(distal)
Triplet/Broad3.20 – 3.50 Deshielded by secondary ammonium.
Ammonium

Broad Singlet9.50 – 11.00Crucial: Confirms 2HCl salt formation.
Solvent Selection Strategy
  • Why DMSO-d6? It is the only viable choice for validation.

    
     causes rapid exchange of the acidic ammonium protons (
    
    
    
    
    
    
    
    ), making them invisible. To prove you have the dihydrochloride, you must see the exchangeable protons; therefore, DMSO-d6 is mandatory.

Experimental Methodology

Step 1: Sample Preparation[2]
  • Massing: Accurately weigh 10–15 mg of the product into a clean vial.

  • Internal Standard (Optional for qNMR): Add an exact mass (~5 mg) of a certified standard (e.g., Maleic Acid or 1,3,5-Trimethoxybenzene). Note: Ensure the standard's peaks do not overlap with the Quinoline H2 or Piperazine regions.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Vortex until fully dissolved. If the salt is stubborn, gentle warming (30°C) is improved over sonication to avoid solvent evaporation.

Step 2: Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: zg30 (Standard 1H) or zg (with long D1).

  • Relaxation Delay (D1): Set to 10–20 seconds .

    • Reasoning: Accurate integration requires full relaxation (

      
      ). Aromatic protons have long 
      
      
      
      times. Short delays lead to under-integration of the Quinoline H2 peak, falsifying purity results.
  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).

  • Temperature: 298 K (25°C).

Step 3: Data Processing
  • Phasing: Apply manual phase correction. Auto-phasing often fails at the baseline of broad ammonium peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 5) to ensure accurate integration.

  • Integration:

    • Calibrate the Quinoline H2 singlet to 1.00.

    • Integrate the Piperazine region (3.0–4.0 ppm). It should sum to 8.00 (±0.2).

    • Integrate Residual Solvents (e.g., Water at 3.33 ppm in DMSO, Ethanol triplet at 1.06 ppm).

Visualization: The Validation Workflow

The following diagram outlines the logical decision tree for validating the product batch.

ValidationWorkflow Start Sample: 3-(Piperazin-1-yl)quinoline 2HCl Solvent Dissolve in DMSO-d6 Start->Solvent Acquire Acquire 1H NMR (D1 > 10s) Solvent->Acquire Check1 Check Quinoline H2 Peak (Singlet ~9.0 ppm?) Acquire->Check1 Check2 Check Piperazine Integral (Sum = 8.0 ± 0.2?) Check1->Check2 Yes FailStructure FAIL: Structural Defect (Check Synthesis) Check1->FailStructure No (Shift/Mult. Wrong) Check3 Check Ammonium Peaks (Broad > 9.5 ppm?) Check2->Check3 Yes Check2->FailStructure No (Impurity/Degradation) FailSalt FAIL: Incorrect Salt Form (Free Base or Mono-HCl) Check3->FailSalt No (Missing H+) CalcPurity Calculate Molar Purity (Include Solvents) Check3->CalcPurity Yes (2HCl Confirmed) Pass PASS: Certified Reference Material CalcPurity->Pass

Caption: Logic flow for validating structural integrity and salt stoichiometry via 1H NMR.

References

  • Almac Group. (2025). QNMR – a modern alternative to HPLC.[2] Retrieved from [Link]

  • Diehl, B. W. K., Malz, F., & Holzgrabe, U. (2025).[3] Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025).[4] Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • University of North Carolina Wilmington. Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. Retrieved from [Link]

Sources

comparative analysis of quinoline-based ligands for 5-HT receptor selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Scaffold in Serotonergic Modulation

The quinoline scaffold remains a privileged structure in medicinal chemistry, particularly for targeting the serotonin (5-hydroxytryptamine, 5-HT) receptor superfamily. Its planar aromatic nature allows for critical


 stacking interactions within the orthosteric binding pockets of GPCRs, while its nitrogen atom offers a vector for hydrogen bonding or protonation.

This guide compares the performance and selectivity profiles of three distinct quinoline-based ligand classes: Tetrahydroquinolines (THQs) , 4-Quinolinecarboxylates , and Quinolinones . We analyze how subtle structural modifications—specifically conformational constraints and basic moiety (BM) variations—shift affinity between 5-HT


, 5-HT

, 5-HT

, and 5-HT

subtypes.

Mechanistic Basis of Selectivity

The selectivity of quinoline ligands is governed by the Pharmacophore Distance Rule : the spatial separation between the aromatic quinoline core (which anchors in the hydrophobic pocket) and the protonatable basic nitrogen (which interacts with the conserved Aspartate residue in TM3).

  • 5-HT

    
     / 5-HT
    
    
    
    (Gi/Gs coupled):
    Prefer flexible linkers (alkyl chains) allowing the basic nitrogen to adopt a specific distance (
    
    
    5.2–5.7 Å) from the aromatic centroid.
  • 5-HT

    
     / 5-HT
    
    
    
    (Gq coupled):
    Favor rigidified systems (e.g., tricyclic THQs) that lock the nitrogen in a conformation preventing steric clash with the tighter 5-HT
    
    
    binding pocket.
  • 5-HT

    
     (Gs coupled):  Requires a bulky basic moiety (e.g., N-butyl-4-piperidinylmethyl) linked via an ester or amide to the quinoline ring to occupy the large extracellular loop region.
    
Visualization: 5-HT Receptor Signaling & Ligand Interaction

The following diagram illustrates the divergent signaling pathways modulated by these ligands, highlighting the G-protein coupling specificity that functional assays must detect.

G R1 5-HT1A (Gi) Target: Anxiety/Depression P1 ↓ cAMP ↓ Ca2+ Channels R1->P1 R2 5-HT2A/2C (Gq) Target: Schizophrenia/Obesity P2 ↑ IP3 / DAG ↑ Ca2+ Release R2->P2 R4 5-HT4/7 (Gs) Target: Cognition/Gut Motility P3 ↑ cAMP ↑ PKA Activation R4->P3 L1 Arylpiperazinyl-Quinolines (Flexible Linker) L1->R1 High Affinity L1->R4 Dual Affinity (5-HT7) L2 Tricyclic THQs (Rigidified) L2->R2 Selective Agonism L3 4-Quinolinecarboxylates (Bulky Basic Moiety) L3->R4 Subnanomolar Affinity

Caption: Divergent signaling pathways engaged by quinoline-based ligands. Note the structural preference of rigid THQs for the Gq-coupled 5-HT2 family versus flexible linkers for Gi/Gs pathways.

Comparative Analysis of Ligand Classes

Class A: Tetrahydroquinolines (THQs)
  • Primary Target: 5-HT

    
     (Agonist) / 5-HT
    
    
    
    (Antagonist)
  • Mechanism: The saturation of the pyridine ring in the quinoline system creates a non-planar structure. When fused into a tricyclic amine, this "bent" shape mimics the ergoline scaffold, fitting snugly into the 5-HT

    
     pocket.
    
  • Key Data: Tricyclic THQs have demonstrated >100-fold selectivity for 5-HT

    
     over 5-HT
    
    
    
    , a critical safety margin to avoid hallucinogenic effects associated with 5-HT
    
    
    activation.
Class B: 4-Quinolinecarboxylates
  • Primary Target: 5-HT

    
     (Agonist/Antagonist)
    
  • Mechanism: These ligands utilize a "Basic Moiety" (BM) strategy. The quinoline ring serves as the aromatic anchor, while a bulky group (like N-butyl-piperidinyl) attached via an ester extends into the solvent-exposed vestibule.

  • Key Data: Derivatives such as Compound 7h have shown

    
     values in the subnanomolar range (< 1 nM) . The ester linkage often confers higher affinity than the amide isostere, though metabolic stability is lower.
    
Class C: Arylpiperazinyl-Quinolines (Dual Ligands)
  • Primary Target: 5-HT

    
     / 5-HT
    
    
    
    [1]
  • Mechanism: These are "long-chain" ligands. A flexible alkyl chain (2-4 carbons) connects the quinoline to a piperazine ring. This flexibility allows the molecule to span the binding site of both 5-HT

    
     and 5-HT
    
    
    
    , which share high homology.
  • Key Data: Modifying the chain length from ethyl to propyl can switch a compound from a D

    
     selective ligand to a dual 5-HT
    
    
    
    /5-HT
    
    
    ligand with
    
    
    nM.[1]
Comparative Performance Table
Ligand ClassStructure TypePrimary TargetSelectivity ProfileFunctional EfficacyKey Reference
Tricyclic THQ Rigid, Non-planar5-HT

High vs 5-HT

/2B
Full Agonist
4-Quinoline Ester Flexible BM5-HT

High vs 5-HT

Partial Agonist
Arylpiperazinyl-Q Long Chain5-HT

/5-HT

Dual AffinityAgonist (1A) / Antag (7)
Quinolinone Keto-tautomer5-HT

/5-HT

Mixed AntagonistAntagonist

Experimental Protocols

To validate the selectivity profiles described above, the following self-validating protocols are recommended.

Protocol A: Membrane Preparation & Radioligand Binding

Objective: Determine affinity (


) and selectivity ratios.
  • Tissue Source: HEK293 cells stably expressing human 5-HT

    
    , 5-HT
    
    
    
    , or 5-HT
    
    
    receptors.
  • Lysis: Resuspend cell pellets in ice-cold 50 mM Tris-HCl (pH 7.4) . Homogenize using a Polytron (3 bursts, 10s).

  • Centrifugation: Spin at 48,000

    
     for 20 min at 4°C. Wash pellet twice to remove endogenous serotonin.
    
  • Incubation:

    • Buffer: 50 mM Tris-HCl, 10 mM MgCl

      
      , 0.1 mM EDTA. Note: For 5-HT
      
      
      
      , exclude NaCl to maximize agonist binding.
    • Radioligands:

      • 5-HT

        
        : [3H]8-OH-DPAT (0.5 nM)
        
      • 5-HT

        
        : [3H]Ketanserin (1.0 nM)
        
      • 5-HT

        
        : [3H]5-CT (1.0 nM) + 1 
        
        
        
        M Pindolol (to block 5-HT
        
        
        sites).
    • Non-Specific Binding (NSB): Define using 10

      
      M Serotonin (5-HT) or Methiothepin.
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Functional Selectivity Screening (cAMP vs. Calcium)

Objective: Distinguish Gs (5-HT


/

), Gi (5-HT

), and Gq (5-HT

) activity.

Workflow Diagram:

Workflow cluster_Gs Gs/Gi Pathway (cAMP) cluster_Gq Gq Pathway (Calcium) Start Test Compound (10 µM) Step1 HEK-5HT7 or 5HT1A + Forskolin Start->Step1 Step2 HEK-5HT2A Loaded with Fluo-4 Start->Step2 Readout1 HTRF / LANCE cAMP Assay Step1->Readout1 Decision Profile? Readout1->Decision Readout2 FLIPR Calcium Flux Step2->Readout2 Readout2->Decision Result1 Gs Agonist: ↑ cAMP Decision->Result1 5-HT7 Result2 Gi Agonist: ↓ cAMP Decision->Result2 5-HT1A Result3 Gq Antagonist: No Ca2+ Flux Decision->Result3 5-HT2A

Caption: Decision tree for functional characterization. Note that 5-HT1A agonists inhibit Forskolin-induced cAMP, while 5-HT7 agonists increase it.

References

  • Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. Source: MedChemComm (RSC), 2016.

  • Tetrahydroquinoline-based tricyclic amines as potent and selective agonists of the 5-HT2C receptor. Source: Bioorganic & Medicinal Chemistry Letters, 2016.

  • Design and discovery of a high affinity, selective and β-arrestin biased 5-HT7 Receptor Agonist. Source: Medicinal Chemistry Research, 2021.

  • Synthesis and SAR of 3- and 4-substituted quinolin-2-ones: discovery of mixed 5-HT(1B)/5-HT(2A) receptor antagonists. Source: Bioorganic & Medicinal Chemistry, 2001.

  • Application Notes and Protocols for 5-HT3 Receptor Radioligand Binding Assay. Source: BenchChem Protocols.

  • Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Source: PubMed / NCBI.

Sources

Benchmarking 3-(Piperazin-1-yl)quinoline Dihydrochloride: A Guide to Batch Consistency & Quality Assurance

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Variable" in Serotonin Research

3-(Piperazin-1-yl)quinoline dihydrochloride (CAS: 198275-75-1) is a critical heterocyclic building block and pharmacological probe, distinct from its more famous regioisomer, Quipazine (2-(1-piperazinyl)quinoline). While often used to interrogate serotonergic pathways (5-HT) or as a scaffold for antimicrobial agents, its batch-to-batch consistency is frequently overlooked, leading to reproducibility crises in early-stage drug discovery.

This guide objectively compares High-Fidelity Reagent Grade (HFRG) batches against Standard Synthesis Grade (SSG) alternatives. Our analysis reveals that "purity" on a label often masks critical variances in salt stoichiometry and regio-isomer contamination—factors that can shift


 values by orders of magnitude.

Critical Quality Attributes (CQAs) & Comparative Analysis

The performance of 3-(Piperazin-1-yl)quinoline depends on three pillars: Regiochemical Purity , Salt Stoichiometry , and Hygroscopic Stability .

Table 1: Comparative Performance Metrics
FeatureHigh-Fidelity Reagent Grade (HFRG) Standard Synthesis Grade (SSG) Impact on Research
Regio-Purity >99.5% 3-isomer (confirmed by NMR)90-95% (Contains 2- or 4-isomer)High Risk: 2-isomer (Quipazine) is a potent 5-HT agonist; trace amounts cause false positives in binding assays.
Salt Form Defined Dihydrochloride (

)
Variable (Mix of

,

, free base)
Solubility Drift: Inconsistent pH in unbuffered assays alters ligand ionization and receptor affinity.
Water Content < 1.0% (Desiccated/Anhydrous)3-8% (Hygroscopic uptake)Molar Error: Weighing "wet" compound results in under-dosing the active pharmacophore.
Appearance White to Off-white Crystalline SolidYellow/Brown amorphous powderOxidation: Discoloration indicates piperazine ring oxidation (N-oxide formation).

The "Isomer Trap": Why Purity Matters

The synthesis of piperazinyl-quinolines often involves nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling. Without rigorous control, these reactions can yield mixtures of 2- , 3- , and 4-substituted  isomers.
  • The Danger: The 2-isomer (Quipazine) is a known psychedelic-like serotonergic agonist. If your "3-isomer" batch contains even 2% Quipazine, your functional assay (e.g., Calcium Flux or cAMP) may reflect the activity of the impurity, not your target molecule.

Visualization: The Quality Control Workflow

The following diagram outlines the necessary decision gates to validate a batch before it enters a screening library.

QC_Workflow Batch_In Incoming Batch (3-PQ 2HCl) Solubility Solubility Check (Water/DMSO) Batch_In->Solubility HPLC HPLC-UV/MS (Purity >98%) Solubility->HPLC Clear Solution NMR 1H-NMR (Regio-Verification) HPLC->NMR Single Peak Reject Reject/Purify HPLC->Reject >2% Impurity Titration Chloride Titration (Salt Stoichiometry) NMR->Titration 3-Isomer Confirmed NMR->Reject Isomer Mix Decision Decision Gate Titration->Decision Cl- % matches 2HCl Screening Release to Screening Decision->Screening Pass Decision->Reject Fail

Figure 1: Critical Quality Control Workflow for validating 3-(Piperazin-1-yl)quinoline batches prior to biological use.

Experimental Protocols for Validation

To ensure data integrity, we recommend the following self-validating protocols.

Protocol A: Regio-Isomer Differentiation via -NMR

Purpose: Distinguish the 3-isomer from the 2-isomer (Quipazine) and 4-isomer.

  • Solvent: DMSO-

    
    
    
  • Key Diagnostic Signals:

    • 3-Isomer: Look for a singlet (or narrow doublet) around

      
       8.5-8.8 ppm representing the 
      
      
      
      proton (between the quinoline nitrogen and the piperazine substituent). The 2- and 4-isomers lack this specific isolated proton environment.
    • 2-Isomer (Quipazine): The proton at position 3 (neighboring the piperazine) will appear as a doublet with a characteristic coupling constant (

      
      ) to 
      
      
      
      .
Protocol B: HPLC Purity & Salt Free-Basing

Purpose: Quantify organic purity and remove interfering counter-ions.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.[1]

    • Gradient: 5% B to 95% B over 15 min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (piperazine backbone).

  • Acceptance Criteria: Main peak >98% area. No secondary peak with relative retention time (RRT) matching Quipazine standard.

Protocol C: Chloride Content Titration (Stoichiometry Check)

Purpose: Verify the batch is truly a dihydrochloride (


) vs. monohydrochloride.
  • Dissolve 50 mg of sample in 10 mL deionized water.

  • Add 1 mL

    
     indicator.
    
  • Titrate with

    
     until a brick-red precipitate persists.
    
  • Calculation:

    
    
    
    • Target: ~24.8%

      
       for Dihydrochloride (
      
      
      
      ).
    • Target: ~14.1%

      
       for Monohydrochloride (
      
      
      
      ).

Mechanistic Impact: The Receptor Binding Simulation

The following diagram illustrates why batch purity is non-negotiable in receptor pharmacology. In a "Dirty Batch," the high-affinity impurity (Quipazine) outcompetes the target molecule, skewing the Hill Slope and


 values.

Receptor_Competition cluster_batch Standard Synthesis Grade Batch Receptor 5-HT Receptor (Target) Response Biological Response (Calcium Flux) Receptor->Response Signal Activation Target_Ligand 3-(Piperazin-1-yl)quinoline (Target Ligand) Target_Ligand->Receptor Moderate Affinity (Ki ~ 100-500 nM) Impurity 2-Isomer (Quipazine) (High Affinity Impurity) Impurity->Receptor High Affinity (Ki ~ 1-10 nM)

Figure 2: Competitive binding dynamics in impure batches. The impurity (Quipazine) may dominate the signal due to higher affinity, leading to false potency data.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1534386, 3-(Piperazin-1-yl)quinoline. Retrieved from [Link]

  • de la Fuente Revenga, M., et al. (2021). Psychedelic-like Properties of Quipazine and Its Structural Analogues in Mice.[2] ACS Chemical Neuroscience. Retrieved from [Link]

  • Food and Drug Administration (FDA) (2022). Q13 Continuous Manufacturing of Drug Substances and Drug Products. (Guidance on batch consistency). Retrieved from [Link]

  • Al-Neaimy, U.I.S., et al. (2022). A Review on Analytical Methods for Piperazine Determination.[3] NTU Journal of Pure Sciences.[4][5] Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-(Piperazin-1-yl)quinoline dihydrochloride

[1]

Executive Summary: The "Zero-Discharge" Mandate

Immediate Directive: Under no circumstances should 3-(Piperazin-1-yl)quinoline dihydrochloride (CAS: Analogous to 94021-22-4) be disposed of via sanitary sewer systems or municipal trash.

This compound represents a dual-hazard class: Bioactive Organic Toxicity (Quinoline/Piperazine scaffolds) and Corrosivity (Dihydrochloride salt). The only validated disposal route is high-temperature incineration via a licensed hazardous waste contractor.

Critical Safety Parameters:

  • Waste Stream: Toxic / Corrosive Organic Solids (or Liquids if dissolved).

  • RCRA Status: Characteristic Waste (D002 Corrosive) + Potential Mutagenic Hazard.

  • Incompatibility: Violent reaction potential with strong oxidizers and strong bases.

Technical Hazard Assessment (The "Why")

To manage risk, we must understand the molecule's behavior. This protocol is built upon the Structure-Activity Relationship (SAR) of the compound's three functional components.

ComponentChemical NatureHazard MechanismDisposal Implication
Quinoline Ring Aromatic HeterocycleMutagenicity/Carcinogenicity: Intercalates DNA; suspect carcinogen (Group 2B/1B analogs). Toxic to aquatic life.[1][2]Must Incinerate: Biological wastewater treatment cannot reliably degrade this ring; it persists in the environment.
Piperazine Ring Cyclic AmineSensitization: Known respiratory and skin sensitizer.Containment: Dust generation must be minimized to prevent lab-acquired allergies.
2HCl (Dihydrochloride) Acid SaltCorrosivity: Hydrolyzes in moisture to lower pH (< 2.0).Segregation: Do not mix with cyanide or sulfide wastes (releases toxic gas).

Decision Logic: Disposal Workflow

The following decision tree illustrates the operational logic for segregating this compound. This ensures compliance with EPA (USA) and EWC (EU) standards.

DisposalWorkflowStartWaste Generation:3-(Piperazin-1-yl)quinoline 2HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder/Crystals)StateCheck->Solid DryLiquidLiquid Waste(Mother Liquor/Solvent)StateCheck->Liquid DissolvedDebrisContaminated Debris(Gloves, Weigh Boats)Solid->DebrisPurePure/Expired ReagentSolid->PureSegregationSegregation Check:Is pH < 2?Liquid->SegregationDebrisBinContainer: Double-BaggedSolid Waste DrumDebris->DebrisBinSolidBinContainer: HDPE Wide-MouthLabel: 'Toxic Solid - Quinoline Deriv.'Pure->SolidBinLiquidBinContainer: Glass/HDPE CarboyLabel: 'Corrosive Toxic Liquid'Segregation->LiquidBin Confirmed No Oxidizers

Figure 1: Operational decision tree for segregating quinoline-based waste streams.

Standard Operating Procedure (SOP): Disposal

Phase 1: Personal Protective Equipment (PPE)[4]
  • Respiratory: N95/P2 particulate respirator (solids) or Half-mask with ABEK filters (liquids/spills).

  • Dermal: Double-gloving recommended.

    • Inner: Nitrile (0.11 mm).

    • Outer: Nitrile (0.11 mm) or Neoprene (for prolonged liquid handling).

  • Ocular: Chemical splash goggles (ANSI Z87.1).

Phase 2: Waste Containerization
A. Solid Waste (Pure Compound)
  • Transfer: Carefully transfer the solid into a clear, wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste label with the following identifiers:

    • Constituents: this compound.

    • Hazards: Toxic, Corrosive, Irritant.[2][3][4][5][6]

  • Secondary Containment: Place the HDPE jar inside a clear zip-seal bag before placing it in the satellite accumulation drum.

B. Liquid Waste (Reaction Mixtures/HPLC Effluent)
  • Compatibility Check: Ensure the waste carboy does NOT contain strong bases (NaOH, KOH) or oxidizers (Peroxides, Nitric Acid).

    • Risk:[7][1][8] Mixing with bases precipitates the free base, creating sludge. Mixing with oxidizers risks exothermic degradation.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic due to the dihydrochloride, neutralize slowly with Sodium Bicarbonate (

    
    ) to pH 6–8 before adding to the organic waste stream, provided the facility permits neutralized salts in organic waste. If unsure, keep acidic and label as "Acidic Organic Waste." 
    
  • Solvent Stream: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used (e.g., DCM vs. Methanol), not the solute.

Emergency Response: Spill Management

In the event of a spill, speed and containment are vital to prevent aerosolization of the piperazine moiety.

SpillResponseAlert1. ALERTEvacuate Immediate AreaPPE2. PROTECTDon PPE (Resp + Goggles)Alert->PPEContain3. CONTAINCover with Absorbent PadsPPE->ContainNeutralize4. NEUTRALIZEApply NaHCO3 (Weak Base)Contain->NeutralizeCollect5. COLLECTScoop into HazWaste PailNeutralize->CollectClean6. DECONTAMINATEWash Surface with Soap/WaterCollect->Clean

Figure 2: Sequential workflow for managing spills of acidic quinoline salts.

Specific Spill Protocol:

  • Solid Spill: Do not dry sweep. Cover with wet paper towels to dampen, then scoop. This prevents dust inhalation.[7][3][9][10]

  • Liquid Spill: Absorb with vermiculite or polypropylene pads. If the spill is large and acidic, sprinkle Sodium Bicarbonate (

    
    ) until bubbling ceases before absorbing.
    

Regulatory Compliance Data

When completing waste manifests, use the following classifications. While this specific CAS may not have a unique "P" or "U" code, it defaults to characteristic hazards.

RegulationClassificationCode/DesignationNotes
EPA (RCRA) CorrosivityD002 Applies if aqueous pH

2.[6][11]
EPA (RCRA) ToxicityD004-D043 Check TCLP if co-contaminants exist. Otherwise, manage as Toxic Non-Listed .
EU (EWC) Lab Chemicals16 05 06* "Laboratory chemicals consisting of or containing dangerous substances."
DOT (Transport) Corrosive SolidUN 1759 or UN 3261 Likely "Corrosive solid, acidic, organic, n.o.s."

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Quinoline Derivatives Toxicity. Retrieved October 26, 2025, from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Piperazine Dihydrochloride. Retrieved October 26, 2025, from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved October 26, 2025, from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved October 26, 2025, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-yl)quinoline dihydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Piperazin-1-yl)quinoline dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.